Carbonic anhydrase inhibitor 24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14Cl2N2O6S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[(E)-(2,6-dimethoxyphenyl)methylideneamino] 2,4-dichloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C16H14Cl2N2O6S/c1-24-13-4-3-5-14(25-2)10(13)8-20-26-16(21)9-6-15(27(19,22)23)12(18)7-11(9)17/h3-8H,1-2H3,(H2,19,22,23)/b20-8+ |
InChI Key |
BAFLBPCOVBWMGO-DNTJNYDQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Carbonic Anhydrase Inhibitor 24
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Carbonic anhydrase inhibitor 24" does not refer to a single, universally recognized compound but is a common nomenclature within specific research publications. This guide focuses on a representative pyrazoline-based benzenesulfonamide (B165840), a class of compounds known for potent carbonic anhydrase inhibition, often designated with such numbering in the literature. The methodologies and data presented are a composite from publicly available research to provide a comprehensive overview.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. Pyrazoline-based benzenesulfonamides have been extensively investigated as potent and selective CA inhibitors. This guide provides a detailed technical overview of the synthesis and characterization of a representative pyrazoline-based carbonic anhydrase inhibitor, herein referred to as Inhibitor 24.
Synthesis of Inhibitor 24
The synthesis of pyrazoline-based benzenesulfonamides typically involves a two-step process: the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with a hydrazine (B178648) derivative.[2][3]
General Synthetic Scheme
Caption: General synthesis workflow for pyrazoline-based carbonic anhydrase inhibitors.
Experimental Protocol: Synthesis of a Representative Inhibitor 24
This protocol describes the synthesis of a representative pyrazoline-based benzenesulfonamide.
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the appropriate substituted acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (B145695) (50 mL) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (B78521) (40%, 5 mL) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.
Step 2: Synthesis of the Pyrazoline-based Benzenesulfonamide (Inhibitor 24)
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol) in glacial acetic acid (30 mL).[4]
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final pyrazoline-based benzenesulfonamide inhibitor.
Characterization of Inhibitor 24
The synthesized inhibitor is characterized by various analytical techniques to confirm its structure and purity.
Physicochemical and Spectroscopic Data
| Parameter | Data |
| Molecular Formula | C₂₁H₁₈BrN₃O₂S |
| Molecular Weight | 488.36 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Varies depending on specific substitutions |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, pyrazoline ring protons (typically appearing as dd), and sulfonamide protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for all carbon atoms, including those in the aromatic rings, pyrazoline ring, and the C=N group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak confirming the molecular weight. |
Note: The exact spectral data will vary based on the specific aromatic substitutions on the pyrazoline ring.
In Vitro Biological Evaluation
The primary biological characterization of a carbonic anhydrase inhibitor is the determination of its inhibitory activity against various CA isoforms.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the synthesized compound is typically evaluated against a panel of human (h) CA isoforms, such as the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[5]
Experimental Protocol: p-Nitrophenyl Acetate (B1210297) (pNPA) Esterase Assay [6][7]
This colorimetric assay is based on the esterase activity of carbonic anhydrase.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[6]
-
Enzyme Solution: A stock solution of the desired hCA isoform in the assay buffer.
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer.[6]
-
Inhibitor Stock Solution: The synthesized inhibitor dissolved in DMSO.
-
Reference Inhibitor: Acetazolamide (AZA) as a standard.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the hCA enzyme solution, and the inhibitor at various concentrations. Include wells for a no-inhibitor control and a blank.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.[6]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Quantitative Inhibition Data
The inhibitory activities of pyrazoline-based benzenesulfonamides against various hCA isoforms are summarized below. The data presented is representative of this class of compounds.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Inhibitor 24 (Representative) | 87.8 - 250 | 34.5 - 157.1 | 5.5 - 37.0 | 6.2 - 68.9 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Note: Ki values are indicative and can vary based on the specific substitutions on the pyrazoline scaffold and the experimental conditions.[5][8]
Carbonic Anhydrase Signaling Pathway
Carbonic anhydrases play a crucial role in cellular pH regulation, which is often dysregulated in cancer cells. The tumor-associated isoforms, CA IX and CA XII, are key players in maintaining a relatively alkaline intracellular pH and an acidic extracellular microenvironment, which promotes tumor growth and metastasis.
Caption: Role of carbonic anhydrases in tumor pH regulation and the point of intervention for inhibitors.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of a representative pyrazoline-based carbonic anhydrase inhibitor, referred to as Inhibitor 24. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of drug discovery and development targeting carbonic anhydrases. The provided diagrams offer a clear visualization of the synthetic workflow and the relevant biological signaling pathway, facilitating a deeper understanding of the science behind these potent enzyme inhibitors. Further research into this class of compounds holds significant promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism: A Technical Guide to Carbonic Anhydrase Inhibitor 24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Carbonic Anhydrase Inhibitor 24. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of these enzymes has been a successful strategy for the treatment of a range of diseases, including glaucoma, epilepsy, altitude sickness, and, more recently, cancer.[2][3] This document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize the inhibitory action of compound 24.
Core Mechanism of Action: Targeting the Catalytic Zinc Ion
The primary mechanism of action for carbonic anhydrase inhibitors, including sulfonamide-based compounds, involves the direct interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4][5] This zinc ion is essential for the enzyme's catalytic activity, which facilitates the rapid interconversion of carbon dioxide and water to bicarbonate and protons.
Inhibitors like the nitro-derivative compound 24, a potent inhibitor of the tumor-associated isoforms CA IX and CA XII, and other sulfonamide-containing inhibitors, typically possess a zinc-binding group, most commonly a primary sulfonamide moiety (SO₂NH₂).[3][4] The deprotonated form of this sulfonamide group coordinates with the active site zinc ion, effectively displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle.[4] This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzymatic reaction.[1]
Beyond the primary interaction with the zinc ion, the affinity and selectivity of an inhibitor are fine-tuned by secondary interactions with amino acid residues lining the active site cavity.[5] These interactions can include hydrogen bonds and hydrophobic interactions, which contribute to the overall binding energy and can be exploited to achieve isoform-specific inhibition.[4][5]
Quantitative Inhibition Data
The inhibitory potency of compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The available data for compounds referred to as "inhibitor 24" in the literature are summarized below. It is important to note that "24" likely refers to a specific compound within a particular study, and the data presented here are from two separate publications.
Table 1: Inhibitory Potency of Compound 24 against Carbonic Anhydrase II
| Inhibitor | Target Isoform | IC₅₀ (µM) |
| Inhibitor 24 | CA II | 0.147 ± 0.03 |
Data from a study on hydrazide-sulfonamide hybrids.[4]
Table 2: General Inhibitory Profile of Nitro-derivative 24
| Inhibitor | Target Isoforms | Potency |
| Nitro-derivative 24 | CA IX / CA XII | Low Nanomolar |
Data from a review on experimental carbonic anhydrase inhibitors for hypoxic tumors.[3]
Experimental Protocols
The characterization of carbonic anhydrase inhibitors involves a combination of in vitro enzymatic assays and computational modeling to elucidate their mechanism and potency.
In Vitro Enzyme Inhibition Assay (Stopped-Flow Method)
This is a common method to determine the inhibition constants (Kᵢ) for CA inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The hydration of CO₂ leads to a change in pH, which is monitored by a pH indicator.
Protocol:
-
Reagents: Purified carbonic anhydrase enzyme, inhibitor stock solution, buffer (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and CO₂-saturated water.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
Inhibition constants (Kᵢ) are calculated by analyzing the reaction rates at different inhibitor concentrations.
-
Esterase Activity Assay
This colorimetric assay is a convenient method for determining IC₅₀ values.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product.
Protocol:
-
Reagents: Purified carbonic anhydrase, inhibitor stock solution, buffer, and p-nitrophenyl acetate (pNPA) substrate.[6]
-
Procedure:
-
In a microplate, the enzyme is incubated with a range of inhibitor concentrations.[6]
-
The reaction is initiated by the addition of the pNPA substrate.[6]
-
The rate of p-nitrophenol formation is measured by monitoring the increase in absorbance at 400 nm.[6]
-
IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[6]
-
Molecular Docking and Dynamic Simulation
Computational studies are used to predict and analyze the binding mode of inhibitors within the enzyme's active site.
Principle: Molecular docking algorithms predict the preferred orientation of an inhibitor when bound to a protein target. Molecular dynamics simulations then assess the stability of the predicted protein-inhibitor complex over time.
Protocol:
-
Preparation: A high-resolution crystal structure of the target carbonic anhydrase isoform is obtained from a protein database. The three-dimensional structure of the inhibitor is generated and optimized.
-
Docking: The inhibitor is docked into the active site of the enzyme using software like AutoDock or Glide. The resulting binding poses are ranked based on a scoring function.
-
Analysis: The predicted binding mode is analyzed to identify key interactions, such as coordination with the zinc ion and hydrogen bonds with active site residues.[4]
-
Simulation: Molecular dynamics simulations are performed to evaluate the stability of the inhibitor-enzyme complex and to understand the dynamic nature of the interactions.[4]
Visualizing the Mechanism and Workflow
Signaling and Catalytic Pathways
Caption: Catalytic cycle of carbonic anhydrase and its competitive inhibition.
Experimental Workflow
Caption: A typical workflow for the evaluation of carbonic anhydrase inhibitors.
Physiological Effects of CA Inhibition
Caption: Key physiological outcomes of carbonic anhydrase inhibition in different tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Carbonic Anhydrase Inhibition: A Technical Guide to Novel Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption. The dysregulation of various CA isoforms has been implicated in a wide range of pathologies, making them attractive therapeutic targets. For decades, sulfonamide-based inhibitors have been the cornerstone of CA-targeted therapies for conditions like glaucoma, epilepsy, and altitude sickness. However, the lack of isoform selectivity of these classical inhibitors often leads to undesirable side effects, necessitating the discovery and development of novel, more specific inhibitors. This technical guide provides an in-depth overview of the core principles, strategies, and experimental methodologies driving the discovery of the next generation of carbonic anhydrase inhibitors. We will explore novel chemical scaffolds beyond the classical sulfonamides, present comparative quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways and discovery workflows.
Novel Classes of Carbonic Anhydrase Inhibitors
The quest for isoform-selective CA inhibitors has led researchers to explore a diverse chemical space beyond the traditional sulfonamide scaffold. This section details the key features and inhibitory profiles of several promising novel classes of CAIs.
Sulfonyl Semicarbazides
A newer class of sulfonamide derivatives, sulfonyl semicarbazides, has shown promise as highly potent and selective CA inhibitors. These compounds maintain the crucial zinc-binding sulfonamide group but incorporate a semicarbazide (B1199961) moiety that can be modified to achieve desired selectivity.
Non-Sulfonamide Inhibitors
The limitations of sulfonamide-based drugs, including off-target effects and allergic reactions, have spurred the development of non-sulfonamide scaffolds.[1] These inhibitors often employ alternative zinc-binding groups or entirely different mechanisms of action.
Dithiocarbamates: This class of compounds acts as potent CA inhibitors by coordinating to the zinc ion in the active site through their sulfur atoms.[2][3] They have demonstrated significant inhibitory activity against various CA isoforms and have shown potential as antiglaucoma agents in preclinical studies.[2][3]
Coumarins: Coumarins and their derivatives represent a unique class of mechanism-based inhibitors.[4][5] They are believed to act as prodrugs, being hydrolyzed by the esterase activity of CAs to an open-ring carboxylic acid, which then binds to the enzyme.[4] This distinct mechanism offers opportunities for achieving high isoform selectivity.[4]
Boronic Acids: Boronic acids have emerged as a novel class of CAIs.[6][7] The boron atom can interact with the zinc-coordinated hydroxide (B78521) ion in the enzyme's active site, leading to inhibition.[6] This class of inhibitors is being actively explored for its potential in various therapeutic areas.
Data Presentation: A Comparative Analysis of Novel Inhibitors
The following tables summarize the inhibitory activity (Kᵢ values) of representative compounds from novel inhibitor classes against the key human carbonic anhydrase isoforms: hCA I and II (cytosolic, off-target isoforms), and hCA IX and XII (transmembrane, tumor-associated isoforms). Acetazolamide (AAZ), a classical sulfonamide inhibitor, is included for comparison.
Table 1: Inhibitory Activity of Dithiocarbamate Derivatives against hCA Isoforms [3]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 15a | 0.88 | 27.5 | 70.4 | 55.1 |
| 25a | 12.6 | 0.9 | 37.5 | 0.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Table 2: Inhibitory Activity of Coumarin Derivatives against hCA Isoforms [8]
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| Compound 25 | >10 | >10 | 18.3 | 9.6 |
| Compound 38 | >10 | >10 | >100 | 9.2 |
| Acetazolamide | 0.25 | 0.012 | 0.025 | 0.0057 |
Table 3: Inhibitory Activity of Boric Acid against hCA Isoforms [2]
| Compound | hCA I Kᵢ (mM) | hCA II Kᵢ (mM) | hCA IX Kᵢ (mM) | hCA XII Kᵢ (mM) |
| Boric Acid | 29.9 | 41.0 | 2.8 | >10 |
| Acetazolamide | 0.00025 | 0.000012 | 0.000025 | 0.0000057 |
Experimental Protocols: Methodologies for Inhibitor Characterization
The accurate characterization of novel carbonic anhydrase inhibitors relies on a suite of robust biochemical and cellular assays. This section provides detailed methodologies for key experiments.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.
Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH, which is monitored by a pH indicator. The rate of this reaction is proportional to the CA activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 4°C)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator like phenol (B47542) red)[2]
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Equilibrate all solutions to the desired reaction temperature (typically 20-25°C).
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (with or without pre-incubated inhibitor).
-
In the other syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (typically at 557 nm for phenol red).[2]
-
Calculate the initial rate of the reaction from the linear portion of the kinetic trace.
-
Determine the inhibition constant (Kᵢ) by fitting the initial rate data at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method used to assess the binding of inhibitors to a target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand to a protein typically increases its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Materials:
-
Real-time PCR instrument or a dedicated TSA instrument
-
Purified recombinant human carbonic anhydrase isoforms
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Prepare a master mix containing the CA enzyme and the fluorescent dye in the assay buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) while monitoring the fluorescence.
-
The Tₘ is determined as the inflection point of the fluorescence curve.
-
The change in Tₘ (ΔTₘ) in the presence of the inhibitor is a measure of binding affinity.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential anticancer agents.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the inhibitor.
Intracellular pH (pHi) Measurement using BCECF-AM
This assay is used to determine the effect of CA inhibitors on the regulation of intracellular pH.
Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Materials:
-
Cells of interest
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Loading buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
-
Calibration buffers of known pH containing nigericin (B1684572) (a H⁺/K⁺ ionophore)
Protocol:
-
Load the cells with BCECF-AM by incubating them in the loading buffer containing the dye.
-
Wash the cells to remove extracellular dye.
-
Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the fluorescence emission at a single wavelength (e.g., 535 nm).[8]
-
Calculate the ratio of the fluorescence intensities (490/440 nm).
-
Generate a calibration curve by exposing the cells to calibration buffers of known pH in the presence of nigericin.
-
Determine the pHi of the experimental cells by comparing their fluorescence ratio to the calibration curve.
-
Assess the effect of the CA inhibitor on pHi by treating the cells with the compound and monitoring the change in the fluorescence ratio over time.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the field. The following diagrams, created using the DOT language, illustrate key signaling pathways involving carbonic anhydrases and a typical workflow for inhibitor discovery.
Conclusion
The field of carbonic anhydrase inhibitor discovery is undergoing a significant transformation. The move away from classical, non-selective sulfonamides towards novel scaffolds with improved isoform specificity holds immense promise for the development of safer and more effective therapeutics. The exploration of diverse chemical classes such as dithiocarbamates, coumarins, and boronic acids, coupled with advanced drug discovery strategies and robust experimental validation, is paving the way for a new generation of CAIs. The detailed experimental protocols and workflows outlined in this guide provide a framework for researchers to navigate the complexities of CA inhibitor development. Continued innovation in this area will undoubtedly lead to the successful clinical translation of novel carbonic anhydrase inhibitors for a range of diseases, from cancer to neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 5. Carbonic Anhydrase Inhibitor - Pipeline Insight, 2025 [researchandmarkets.com]
- 6. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Analysis of Inhibitor Binding to Carbonic Anhydrase IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of small molecule inhibitors to Carbonic Anhydrase IX (CA IX), a key target in cancer therapy. This document focuses on the in silico analysis of a representative selective inhibitor, 4-[5-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-yl]benzenesulfonamide, referred to herein as Inhibitor 24, while also providing comparative data for other significant inhibitors such as U-104 (SLC-0111). Detailed experimental protocols for core computational techniques are provided, alongside structured data for comparative analysis and visualizations of relevant biological pathways and experimental workflows.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) pathway, a central cellular response to low oxygen conditions characteristic of the tumor microenvironment.[2] CA IX plays a crucial role in pH regulation, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This enzymatic activity helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1][3] Consequently, the development of selective CA IX inhibitors is a promising strategy in oncology.
Sulfonamides are a well-established class of CA inhibitors that coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic function.[1] The development of isoform-specific inhibitors is crucial to minimize off-target effects, as other CA isoforms are widely distributed and involved in essential physiological processes.[1] In silico modeling plays a pivotal role in the rational design and optimization of selective CA IX inhibitors.
Quantitative Analysis of Inhibitor Binding
Computational and experimental studies have quantified the binding affinities of various inhibitors for CA IX and other isoforms. The following tables summarize key quantitative data, including inhibition constants (Ki), IC50 values, and computationally derived binding energies.
| Inhibitor | Target Isoform | Ki (nM) | Method | Reference |
| Inhibitor 24 | hCA IX | Selective, potent inhibition | Enzymatic Assay | [4] |
| U-104 (SLC-0111) | hCA IX | 45.1 | Enzymatic Assay | [5] |
| U-104 (SLC-0111) | hCA XII | 4.5 | Enzymatic Assay | [5] |
| U-104 (SLC-0111) | hCA I | 5080 | Enzymatic Assay | [5] |
| U-104 (SLC-0111) | hCA II | 9640 | Enzymatic Assay | [5] |
| Acetazolamide (AAZ) | hCA IX | 25.0 | Enzymatic Assay | [6] |
| Compound 9g | hCA IX | 20.5 | Enzymatic Assay | [6] |
| Compound 9g | hCA XII | 6.0 | Enzymatic Assay | [6] |
Table 1. In Vitro Inhibition Constants (Ki) for Selected Carbonic Anhydrase Inhibitors.
| Compound | Target Isoform | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Computational Method | Reference |
| Pyrazoline Derivatives | hCA IX | -7.0 to -9.5 | Not specified | Molecular Docking | [7] |
| Coumarin Derivatives | hCA IX | -7.54 to -8.92 | -43.82 to -61.58 | Induced Fit Docking | [8] |
| Benzenesulfonamides | hCA IX | Not specified | -5.66 to -6.79 | Molecular Docking |
Table 2. In Silico Binding Data for Carbonic Anhydrase IX Inhibitors.
Experimental Protocols for In Silico Modeling
This section outlines the detailed methodologies for the computational analysis of inhibitor binding to CA IX.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human CA IX from the Protein Data Bank (PDB), for example, PDB ID: 5FL4.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger).
-
The zinc ion in the active site requires special attention; ensure its parameters are correctly handled by the docking software, often by defining it as a separate entity with its specific charge.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (e.g., Inhibitor 24) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms. Software like Open Babel or the LigPrep module in Maestro can be used for this step.
-
-
Grid Generation:
-
Define the binding site on the CA IX structure. This is typically a grid box centered on the active site zinc ion.
-
The grid box dimensions should be large enough to accommodate the ligand and allow for rotational and translational sampling. A common size is a 30 x 30 x 30 Å cube.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the ligand as flexible and the protein as rigid (though some methods allow for side-chain flexibility).
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will generate multiple binding poses for the ligand.
-
-
Analysis of Results:
-
Rank the poses based on their docking scores (binding energy estimations).
-
Visualize the top-ranked poses in the context of the CA IX active site using software like PyMOL or VMD.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the inhibitor and key active site residues (e.g., His94, His96, His119, Thr199, Thr200).[8][9]
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding stability.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Force Field and Parameterization:
-
Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).
-
Generate topology and parameter files for the ligand, which are compatible with the chosen protein force field. The CGenFF server or Antechamber can be used for this purpose.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the system density to relax.
-
-
Production MD Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the protein-ligand complex.
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the inhibitor.
-
Visualizations of Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key biological pathways and computational workflows relevant to the study of CA IX inhibitors.
Caption: A typical in silico workflow for the discovery of novel CA IX inhibitors.
Caption: The signaling pathway of HIF-1α-induced CA IX expression under hypoxic conditions.
Conclusion
In silico modeling is an indispensable tool in the discovery and development of selective Carbonic Anhydrase IX inhibitors. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the molecular interactions that govern inhibitor binding, guiding the rational design of more potent and selective therapeutic agents. The protocols and data presented in this guide offer a framework for researchers to apply these computational methods to the study of CA IX and to contribute to the development of novel anticancer therapies targeting this important enzyme.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect | PLOS One [journals.plos.org]
- 7. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ureido-Substituted Benzenesulfonamide Analogs as Carbonic Anhydrase IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ureido-substituted benzenesulfonamide (B165840) analogs, a prominent class of inhibitors targeting carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme overexpressed in a variety of solid tumors, where it plays a crucial role in pH regulation, promoting cancer cell survival, proliferation, and metastasis. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. This guide summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of the SAR for this important class of inhibitors, exemplified by the clinical trial candidate SLC-0111 and its analogs.
Quantitative Inhibitory Activity
The inhibitory potency of ureido-substituted benzenesulfonamide analogs is typically evaluated against the target isoform CA IX, the closely related tumor-associated isoform CA XII, and the off-target cytosolic isoforms CA I and II to assess selectivity. The inhibition constant (Kᵢ) is a key quantitative measure of potency, with lower values indicating stronger inhibition. The following table summarizes the Kᵢ values for a selection of analogs, highlighting the impact of structural modifications on activity and selectivity.
| Compound | R Group/Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| SLC-0111 (U-F) | 4-Fluoro | >10000 | 960 | 45 | 4 |
| U-CH₃ | 4-Methyl | >10000 | 1765 | 7 | 6 |
| U-NO₂ | 4-Nitro | 355 | 15 | 1 | 6 |
| Analog 8c | Benzothiazole tail, ureido linker | 105.4 | 125.7 | 31.5 | 35.2 |
| Analog 12 | Benzothiazole tail, elongated (ethylene) ureido linker | 85.3 | 98.5 | 16.4 | 29.3 |
| Acetazolamide (AAZ) | Reference Inhibitor | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The SAR for ureido-substituted benzenesulfonamides reveals several key features that govern their inhibitory activity and selectivity against CA IX.
-
The Sulfonamide Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) group is crucial for potent inhibition. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, a fundamental interaction for this class of inhibitors.[1][4]
-
The Ureido Linker: The urea (B33335) moiety (-NH-CO-NH-) acts as a linker between the benzenesulfonamide core and a terminal "tail" group. This linker plays a role in establishing hydrogen bonding interactions within the active site. Elongation or modification of this linker can impact potency and selectivity. For instance, elongating the ureido linker by two carbons in some analog series has been shown to enhance inhibitory activity against CA IX.[2][5]
-
The Terminal Tail Group: The nature and substitution pattern of the terminal aromatic ring (the "tail") are critical determinants of isoform selectivity.
-
Hydrophobicity and Steric Factors: Increased hydrophobicity in the tail, such as with a methyl group (U-CH₃), can enhance selectivity for CA IX and CA XII over the cytosolic CA II.[1][3] This is because the active sites of CA IX and CA XII can accommodate bulkier, more hydrophobic groups more favorably than CA II. Specifically, the presence of Valine 131 in CA IX, as opposed to the bulkier Phenylalanine 131 in CA II, creates a more permissive binding pocket.[1][3]
-
Electronic Effects: Electron-withdrawing groups, such as a nitro group (U-NO₂), can lead to very potent inhibition of CA IX but may reduce selectivity over CA II.[1][3]
-
Bioisosteric Replacement: Replacing the phenyl tail with other heterocyclic scaffolds, such as benzothiazole, is a strategy to explore new interactions within the active site and improve potency.[2][5]
-
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds is determined using a stopped-flow CO₂ hydrase assay.[6] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The assay measures the rate of this reaction by monitoring the change in pH resulting from the production of a proton. The inhibition constant (Kᵢ) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of the inhibitor are prepared, typically in a water/DMSO mixture.
-
Assay Buffer: A buffer of known pH (e.g., TRIS) is used.
-
CO₂ Substrate: A saturated solution of CO₂ in water is prepared and used as the substrate.
-
Measurement: The enzyme and inhibitor are pre-incubated in the assay buffer. This solution is then rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.
-
Data Acquisition: The initial rate of the reaction is monitored by observing the color change of a pH indicator (e.g., phenol (B47542) red) or by using a pH electrode.
-
Kᵢ Determination: The Kᵢ values are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Visualizations
SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of novel carbonic anhydrase inhibitors.
CA IX in the Tumor Microenvironment
This diagram illustrates the role of carbonic anhydrase IX in regulating pH in the hypoxic tumor microenvironment, a key pathway for cancer cell survival and proliferation, and the mechanism of its inhibition.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Kinetics of Carbonic Anhydrase Inhibitor 24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics of a representative potent sulfonamide inhibitor of Carbonic Anhydrase IX (CA IX), herein referred to as Inhibitor 24. This document details the experimental protocols for characterizing its inhibitory action, presents relevant kinetic data, and illustrates the key signaling pathways and experimental workflows.
Introduction to Carbonic Anhydrase IX and Inhibition
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is a well-established target in cancer therapy.[1][2][3][4] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and it plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and migration.[1][2][5] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][6][7] By generating bicarbonate ions that are transported into the cell, CA IX helps to buffer the intracellular pH against the acidic tumor microenvironment.[1][8] The protons produced remain extracellular, contributing to the acidity that facilitates invasion and metastasis.[5][8]
Inhibiting CA IX is a promising therapeutic strategy to disrupt these processes.[3][4][9] Small-molecule inhibitors, particularly those from the sulfonamide class, have been extensively studied for their ability to selectively target CA IX.[6][10] Understanding the enzymatic kinetics of these inhibitors is paramount for their development as effective anticancer agents.
Enzymatic Kinetics of Inhibitor 24
The inhibitory potency of a compound against an enzyme is typically quantified by its inhibition constant (Kᵢ). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a more potent inhibitor. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is often experimentally determined and can be related to the Kᵢ using the Cheng-Prusoff equation.[10]
The following table summarizes representative kinetic data for potent sulfonamide inhibitors against various human (h) CA isoforms, which can be considered analogous to the properties of a selective CA IX inhibitor like the hypothetical "Inhibitor 24."
| Isoform | Kᵢ (nM) | Inhibition Class |
| hCA I | 368.7 | Sulfonamide |
| hCA II | 81.4 | Sulfonamide |
| hCA IX | 41.3 | Sulfonamide |
| hCA XII | 39.1 | Sulfonamide |
Table 1: Representative inhibition constants (Kᵢ) of a potent sulfonamide inhibitor against key human carbonic anhydrase isoforms. Data is representative of potent compounds from this class, such as compound 3n as described in recent literature.[11]
The kinetic parameters for the interaction of sulfonamides with carbonic anhydrases, such as the association (kₒₙ) and dissociation (kₒff) rate constants, have also been determined. For many sulfonamides, the inhibitory activity (reflected by Kᵢ) is primarily a function of the association rate.[12]
Experimental Protocol: Determination of Inhibitor Kᵢ
The determination of the inhibition constant for a CA IX inhibitor involves measuring the enzymatic activity at various inhibitor concentrations. A common method is the stopped-flow CO₂ hydration assay.
3.1. Principle
This method follows the change in pH resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is measured by monitoring the change in absorbance of a pH indicator.
3.2. Materials and Reagents
-
Recombinant human Carbonic Anhydrase IX
-
Inhibitor 24 (or other sulfonamide inhibitor)
-
Tris buffer (e.g., 20 mM, pH 8.3)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
3.3. Procedure
-
Enzyme Preparation : A stock solution of hCA IX is prepared in the assay buffer.
-
Inhibitor Preparation : A series of dilutions of Inhibitor 24 are prepared in the assay buffer.
-
Reaction Mixture : The enzyme solution is mixed with the pH indicator in the buffer.
-
Kinetic Measurement :
-
The enzyme/indicator solution is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Inhibition Assay : The kinetic measurements are repeated in the presence of varying concentrations of Inhibitor 24.
-
Data Analysis :
-
The reaction rates are plotted against the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant.[10]
-
3.4. Alternative Method: Wilbur-Anderson Assay
A simpler, electrometric method developed by Wilbur and Anderson can also be used.[13][14] This assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C, both with and without the enzyme.[13] While less precise for determining kinetic constants, it is useful for screening inhibitors.
Visualizing Key Pathways and Workflows
4.1. CA IX Signaling Pathway in Hypoxic Tumor Cells
The expression and activity of CA IX are tightly regulated within the tumor microenvironment, primarily by hypoxia. The following diagram illustrates the key signaling cascade leading to CA IX activation and its role in pH regulation.
CA IX activation pathway under hypoxia and its role in pH regulation.
4.2. Experimental Workflow for Kᵢ Determination
The process of determining the inhibition constant for Inhibitor 24 follows a structured experimental workflow, from preparation to data analysis.
Workflow for determining the inhibition constant (Kᵢ) of Inhibitor 24.
Conclusion
The enzymatic kinetics of inhibitors targeting Carbonic Anhydrase IX are a critical component of their preclinical evaluation. A thorough understanding of parameters such as Kᵢ, kₒₙ, and kₒff, obtained through robust experimental protocols, is essential for optimizing inhibitor design and predicting in vivo efficacy. Potent and selective inhibitors, exemplified here by the hypothetical sulfonamide "Inhibitor 24," hold significant promise for combination therapies in solid tumors, where they can counteract the adaptive mechanisms of cancer cells to hypoxic and acidic microenvironments.[3][15] Further kinetic and structural studies will continue to refine the development of next-generation CA IX inhibitors for clinical applications.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carbonic anhydrase IX inhibitors - Page 1 | BioWorld [bioworld.com]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. mdpi.com [mdpi.com]
- 15. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Carbonic Anhydrase Inhibitor 24 and its Analogs: A Technical Guide to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising class of carbonic anhydrase inhibitors, with a focus on the preclinical candidate SLC-0111 (also known as U-104) and a notable arylthiazolidine-substituted benzenesulfonamide (B165840) designated as compound 24. These inhibitors show significant potential as therapeutic agents, primarily in the context of oncology, by targeting tumor-associated carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).
Core Concepts and Mechanism of Action
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In hypoxic solid tumors, the expression of CA IX and CA XII is significantly upregulated, driven by the hypoxia-inducible factor 1-alpha (HIF-1α).[3][4] This upregulation is a key adaptation mechanism for cancer cells, allowing them to maintain a neutral intracellular pH (pHi) while contributing to an acidic tumor microenvironment (TME).[5][6] The acidic TME promotes tumor invasion, metastasis, and resistance to therapy.[5][6]
Carbonic anhydrase inhibitors, such as SLC-0111 and compound 24, are designed to selectively target these tumor-associated CA isoforms. By inhibiting the enzymatic activity of CA IX and CA XII, these compounds disrupt pH regulation in cancer cells, leading to intracellular acidification and a less acidic TME.[7] This disruption can, in turn, suppress tumor growth, reduce cell migration and invasion, and potentially enhance the efficacy of conventional cancer therapies.[3][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for SLC-0111 (U-104) and compound 24, providing a basis for comparison of their inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Activity (Ki values in nM)
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 |
| Compound 24 | 112.3 - 1247.9 | 28.4 - 135.5 | 2.2 - 53.1 | Not Reported |
Data for SLC-0111 (U-104) sourced from[8]. Data for Compound 24 sourced from[9].
Table 2: In Vivo Efficacy of SLC-0111 (U-104) in Preclinical Models
| Animal Model | Cancer Cell Line | Treatment Dose and Schedule | Outcome |
| NOD/SCID Mice | MDA-MB-231 LM2-4Luc+ (Breast Cancer) | 38 mg/kg, i.p., daily for 16 days | Significantly delayed primary tumor growth and reduced cancer stem cell population.[8] |
| Balb/c Mice | 4T1 (Breast Cancer) | 50 mg/kg, oral gavage, 4 days on/1 day off for 20 days | Showed a significant delay in tumor growth.[8] |
| Mice | 4T1 (Breast Cancer) | 19 mg/kg, daily for 5 days | Inhibited metastases formation.[8] |
Signaling Pathway
The signaling pathway illustrates the role of CA IX in the hypoxic tumor microenvironment and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of carbonic anhydrase inhibitors.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from a method for determining the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.[10]
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
-
Purified human carbonic anhydrase (hCA) isoforms (I, II, IX, etc.)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
Substrate: p-nitrophenyl acetate (B1210297) (pNPA)
-
Test inhibitor (e.g., SLC-0111 or compound 24)
-
Reference inhibitor (e.g., Acetazolamide)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the hCA enzyme in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.
-
Prepare a fresh substrate solution of 3 mM pNPA in assay buffer (dissolve in a minimal amount of acetonitrile (B52724) first).
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Blank: 190 µL Assay Buffer.
-
Enzyme Control (No Inhibitor): 180 µL Assay Buffer + 10 µL hCA enzyme solution.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of inhibitor solution at various concentrations.
-
Solvent Control: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of the solvent used for the compounds.
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-15 minutes at room temperature.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
In Vitro Cell Migration Assay (Transwell Assay)
This protocol describes a transwell migration assay to assess the effect of CA inhibitors on cancer cell migration.[11][12]
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (serum-free and serum-containing)
-
Test inhibitor (e.g., SLC-0111)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Add the test inhibitor at various concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 24 hours), allowing cells to migrate through the membrane.
-
After incubation, remove the medium from the upper and lower chambers.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by incubating with a fixing solution for 15 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of cells treated with the inhibitor to the control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CA inhibitor in a xenograft mouse model.[13]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line known to express CA IX (e.g., MDA-MB-231)
-
Matrigel
-
Test inhibitor (e.g., SLC-0111)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Administer the vehicle to the control group using the same schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The selective inhibition of tumor-associated carbonic anhydrases IX and XII presents a promising therapeutic strategy for the treatment of hypoxic solid tumors. Preclinical data for inhibitors like SLC-0111 (U-104) and compound 24 demonstrate their potential to disrupt key cancer cell survival mechanisms. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and advance this important class of therapeutic agents.
References
- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03385J [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Expanding Frontier of Carbonic Anhydrase Inhibition: A Patent Landscape Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of carbonic anhydrase (CA) inhibitors is undergoing a significant transformation, driven by the expanding understanding of the diverse physiological and pathological roles of the 15 human carbonic anhydrase isoforms. While historically dominated by treatments for glaucoma, the focus has intensely shifted towards oncology, with a particular emphasis on targeting tumor-associated isoforms CA IX and XII. This guide provides a comprehensive overview of the current patent landscape, key therapeutic applications, and the experimental methodologies underpinning the discovery of novel CA inhibitors.
The Shifting Patent Landscape: From Ophthalmology to Oncology
The majority of recent patent activity for carbonic anhydrase inhibitors is concentrated on the design, synthesis, and novel delivery mechanisms for treatments in glaucoma and cancer.[1][2] While glaucoma has been a long-standing therapeutic area for CA inhibitors, the discovery of the role of specific isoforms in tumor biology has spurred a surge in cancer-focused research and patent filings.[2][3] The development of isoform-specific inhibitors is a critical theme, aiming to minimize off-target effects and improve therapeutic efficacy.[2][4]
Patent Filing Trends
Leading Assignees in Carbonic Anhydrase Inhibitor Patents
Identifying the top patent assignees with exact quantitative data from public searches is challenging. However, consistent mention in scientific and patent literature points to a mix of academic institutions and pharmaceutical companies driving innovation. The University of Florence, particularly the research group of Prof. Claudiu T. Supuran, is a prolific contributor to the field, with numerous patents and publications. Pharmaceutical companies with a focus on ophthalmology and oncology are also key players.
Distribution of Patents by Therapeutic Area
The patent landscape for CA inhibitors is predominantly bifurcated between glaucoma and oncology. A smaller but significant number of patents also explore applications in neurological disorders, anti-obesity treatments, and as anti-infective agents.[5]
| Therapeutic Area | Key Focus of Patented Innovations | Notable Carbonic Anhydrase Isoform Targets |
| Oncology | Isoform-specific small molecule inhibitors (sulfonamides, coumarins), monoclonal antibodies, antibody-drug conjugates, and novel drug delivery systems for targeting hypoxic tumors.[2][3] | CA IX, CA XII |
| Glaucoma | Novel topical formulations of existing and new sulfonamide-based inhibitors to reduce intraocular pressure with fewer systemic side effects.[6] | CA II, CA IV, CA XII |
| Neurological Disorders | Exploration of CA inhibitors for epilepsy, neuropathic pain, and cerebral ischemia.[5][7] | Various isoforms, including CA II, CA VII |
| Anti-obesity | Development of inhibitors targeting metabolic CA isoforms.[5] | CA VA, CA VB |
| Anti-infectives | Targeting CAs in pathogens like bacteria and fungi.[5][7] | Pathogen-specific CA isoforms |
Core Structural Classes of Novel Carbonic Anhydrase Inhibitors
The quest for potent and selective CA inhibitors has led to the exploration of diverse chemical scaffolds. While sulfonamides remain a cornerstone, significant efforts are being made to develop non-classical inhibitors to overcome issues like sulfonamide allergies and lack of isoform specificity.[2]
| Structural Class | Description | Examples |
| Sulfonamides, Sulfamides, and Sulfamates | The most established class of CA inhibitors, acting by binding to the zinc ion in the enzyme's active site.[3] Much of the recent patent activity focuses on modifications to the sulfonamide scaffold to enhance isoform selectivity. | Acetazolamide, Dorzolamide, Brinzolamide, SLC-0111[3] |
| Coumarins and Derivatives | A class of non-classical inhibitors that bind at the entrance of the active site, acting as a "plug".[3] They often exhibit high selectivity for tumor-associated isoforms. | |
| Monoclonal Antibodies (mAbs) & Antibody-Drug Conjugates (ADCs) | A newer therapeutic modality targeting the extracellular domain of transmembrane CAs like CA IX.[3] ADCs combine the specificity of an antibody with the potency of a cytotoxic drug. | |
| Benzoxaboroles | A class of boron-containing compounds that have shown promise as CA inhibitors.[3] | |
| Selenols | Selenium-containing compounds that have been investigated for their CA inhibitory activity.[3] |
Key Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX (CA IX) in the Hypoxia Signaling Pathway
Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized.[8] HIF-1α then translocates to the nucleus and induces the expression of numerous genes, including CA9, which codes for carbonic anhydrase IX.[8][9] CA IX, a transmembrane protein, plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the hydration of extracellular CO2 to bicarbonate and protons, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[9][10]
Caption: Hypoxia-induced upregulation of Carbonic Anhydrase IX.
Carbonic Anhydrase in Glaucoma Pathophysiology
In the eye, carbonic anhydrase (primarily CA II and CA IV) in the ciliary epithelium plays a key role in the production of aqueous humor.[11] The enzyme catalyzes the formation of bicarbonate ions, which are then transported into the posterior chamber, leading to the osmotic movement of water and the formation of aqueous humor. Inhibition of carbonic anhydrase reduces the production of aqueous humor, thereby lowering intraocular pressure, a major risk factor for glaucoma.[11]
Caption: Mechanism of carbonic anhydrase in aqueous humor formation.
Experimental Workflow for Carbonic Anhydrase Inhibitor Screening
The discovery of novel CA inhibitors relies on robust screening assays. A common workflow involves an initial high-throughput screening using a colorimetric assay, followed by more detailed kinetic analysis of promising candidates using the stopped-flow CO2 hydration assay.
Caption: Workflow for screening carbonic anhydrase inhibitors.
Detailed Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of CO2.
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2. The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoform
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-8.3)[1]
-
pH indicator (e.g., phenol (B47542) red, p-nitrophenol)[1]
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)[1]
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., acetazolamide)
Procedure:
-
Reagent Preparation:
-
Prepare the buffer solution containing the pH indicator at the desired concentration.
-
Prepare a stock solution of the purified CA enzyme in the buffer.
-
Prepare serial dilutions of the test inhibitor and the standard inhibitor.
-
Prepare CO2-saturated water immediately before the experiment and keep it on ice.[1]
-
-
Assay Execution:
-
One syringe of the stopped-flow instrument is filled with the CO2-saturated water.
-
The other syringe is filled with the buffer solution containing the enzyme, pH indicator, and the test inhibitor at various concentrations.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic parameters such as Ki can be determined by performing the assay at different substrate concentrations and using appropriate enzyme kinetic models (e.g., Michaelis-Menten).
-
Colorimetric Esterase Activity Assay
This assay is a simpler, higher-throughput alternative to the stopped-flow method, suitable for primary screening of large compound libraries.[12][13]
Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme can hydrolyze certain ester substrates, such as p-nitrophenyl acetate (B1210297) (p-NPA), to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically at 405 nm.[12][13] Inhibitors of the CO2 hydration activity of CA also inhibit its esterase activity.
Materials:
-
96-well microplate reader
-
Purified carbonic anhydrase isoform
-
Assay buffer (e.g., Tris-SO4, pH 7.4)[13]
-
Substrate: p-nitrophenyl acetate (p-NPA)[13]
-
Test inhibitor compounds
-
Standard inhibitor (e.g., acetazolamide)[12]
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile.[13]
-
Prepare serial dilutions of the test inhibitors and the standard inhibitor.
-
-
Assay in 96-well plate:
-
Add the assay buffer, enzyme solution, and inhibitor solution to the wells of a 96-well plate.
-
Include controls for no enzyme (blank), enzyme with no inhibitor (positive control), and enzyme with a standard inhibitor.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.[12][14]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).[12]
-
Calculate the rate of the reaction (change in absorbance over time) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The patent landscape for novel carbonic anhydrase inhibitors is dynamic and expanding, with a clear trajectory towards the development of highly selective inhibitors for oncology. The availability of crystal structures for various CA isoforms has significantly advanced structure-based drug design, leading to a variety of new chemical entities.[2] Future innovations are likely to focus on non-classical inhibitors to circumvent the limitations of sulfonamides, as well as on novel drug delivery systems and combination therapies to enhance therapeutic efficacy in both cancer and glaucoma.[3][6] The continued exploration of the diverse roles of carbonic anhydrases in health and disease will undoubtedly unveil new therapeutic opportunities and further shape the patent landscape in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibitors: a review on the progress of patent literature (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on carbonic anhydrase inhibitors: a patent review (2008 - 2011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Carbonic Anhydrase II Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Among the various isoforms, Carbonic Anhydrase II (CA II) is a well-characterized cytosolic enzyme that has been identified as a therapeutic target for various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4][5] Therefore, the identification and characterization of potent and selective CA II inhibitors are of significant interest in drug discovery and development.
These application notes provide a detailed protocol for a robust and reproducible in vitro colorimetric assay to determine the inhibitory activity of compounds against human Carbonic Anhydrase II (hCA II). The assay is based on the esterase activity of CA II, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically.[3][6] This method is well-suited for high-throughput screening (HTS) and detailed kinetic analysis of potential inhibitors.[1][7][8]
Principle of the Assay
The enzymatic assay measures the esterase activity of Carbonic Anhydrase II. In the presence of the substrate p-nitrophenyl acetate, CA II catalyzes its hydrolysis to p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[6] When a CA II inhibitor is present, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, which is typically expressed as the half-maximal inhibitory concentration (IC50).[6]
Caption: Enzymatic reaction of p-NPA catalyzed by CA II.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C6624 | -20°C |
| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich | N8130 | 2-8°C |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | Room Temperature |
| Tris Base | Sigma-Aldrich | T1503 | Room Temperature |
| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | 339741 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear flat-bottom plates | Corning | 3596 | Room Temperature |
| Multi-well Absorbance Microplate Reader | Molecular Devices | SpectraMax | N/A |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Tris-SO₄, pH 7.4):
-
Dissolve Tris base in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.4 at 25°C using sulfuric acid.[6]
-
Store at 4°C.
-
-
hCA II Enzyme Solution (0.4 µM Stock):
-
Reconstitute lyophilized hCA II in Assay Buffer to a stock concentration of 0.4 µM.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[9]
-
On the day of the assay, dilute the stock solution with Assay Buffer to the final working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes. A final concentration of approximately 0.2 µM is a good starting point.[1]
-
-
Substrate Solution (3 mM p-NPA):
-
Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile (B52724) or DMSO and then dilute with the Assay Buffer to a final concentration of 3 mM.[6]
-
This solution should be prepared fresh daily and protected from light.
-
-
Inhibitor and Control Solutions:
-
Test Compounds: Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM). Create a dilution series in DMSO to achieve the desired final concentrations in the assay.
-
Positive Control (Acetazolamide): Prepare a stock solution of Acetazolamide in DMSO (e.g., 2 mM).[10] Prepare a dilution series in DMSO.
-
Solvent Control: 100% DMSO.
-
Assay Procedure (96-well plate format)
The following procedure is for a final assay volume of 200 µL per well.
Caption: Experimental workflow for the CA II inhibition assay.
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control (100% activity) wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of DMSO.
-
Inhibitor wells: 160 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.
-
Solvent Control wells: 160 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of the solvent used for the compounds (e.g., DMSO).
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Add 20 µL of the 3 mM p-NPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes in kinetic mode.[1] The rate of the increase in absorbance is proportional to the enzyme activity.
-
Data Presentation and Analysis
Calculation of Percent Inhibition
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100
Where:
-
Rate of Sample is the reaction rate in the presence of the test compound.
-
Rate of Enzyme Control is the reaction rate in the absence of any inhibitor.
-
IC50 Determination
-
Plot the calculated percent inhibition against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[12] The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12]
Example Data Table
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| Acetazolamide | 10 | 15.2 | 985.8[6] |
| 50 | 48.9 | ||
| 100 | 65.1 | ||
| 500 | 89.7 | ||
| 1000 | 95.3 | ||
| Compound X | 10 | 8.5 | To be determined |
| 50 | 35.6 | ||
| 100 | 52.3 | ||
| 500 | 78.9 | ||
| 1000 | 90.1 |
Conclusion
This protocol provides a comprehensive guide for the in vitro assessment of Carbonic Anhydrase II inhibitors. The colorimetric assay based on the esterase activity of CA II is a reliable, efficient, and high-throughput compatible method for screening and characterizing potential drug candidates targeting this important enzyme. Adherence to this detailed protocol will enable researchers to generate high-quality, reproducible data to advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Evaluating Carbonic Anhydrase IX (CAIX) Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in pH regulation, promoting tumor cell survival, proliferation, and metastasis by maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[1][2] This makes CAIX an attractive therapeutic target for anticancer drug development. One such inhibitor, known as Carbonic Anhydrase Inhibitor 24, has shown inhibitory activity against human Carbonic Anhydrases IX and XII (hCA IX and hCA XII).[3]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of CAIX inhibitors, such as Inhibitor 24. The described assays will enable researchers to assess the inhibitor's impact on cancer cell viability, apoptosis, migration, and the tumor microenvironment's pH.
I. Signaling Pathway of CAIX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activates the transcription of the CA9 gene.[2] The resulting CAIX protein, located on the cell surface, catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺). The protons are extruded into the extracellular space, contributing to acidosis, while the bicarbonate is transported into the cell, where it helps to buffer the intracellular pH.[2][4][5] This pH regulation is critical for tumor cell survival and proliferation in the harsh, acidic tumor microenvironment.[2] CAIX also influences cell adhesion and migration through its interaction with other proteins.[4][5]
Caption: CAIX signaling pathway under hypoxic conditions.
II. Data Presentation: Efficacy of CAIX Inhibitors
This section summarizes the quantitative data for the efficacy of various CAIX inhibitors from cell-based assays.
Table 1: Cytotoxicity of CAIX Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Condition | IC50 (µM) | Assay | Reference |
| FC9398A | MDA-MB-231 | Hypoxia (0.5% O₂) | 10 - 30 | Proliferation Assay | [6][7] |
| S4 | SKOV-3 | Normoxia | 10 - 30 | Motility Assay | [6][7] |
| FC11409B | MDA-MB-231 | Hypoxia (0.5% O₂) | 10 - 30 | Proliferation Assay | [6][7] |
| FC9403A | MDA-MB-231 | Normoxia | ~10 | Proliferation Assay | [6][7] |
| SLC-0111 | Various | - | - | - | [8] |
| U-104 | Pancreatic Cancer Cells | Hypoxia | - | Growth & Mobility Assay | [9] |
| Compound E | HeLa | - | 10 - 50 | Cytotoxicity Assay |
Table 2: Effect of CAIX Inhibitors on Cellular pH
| Inhibitor | Cell Line | Effect on Intracellular pH (pHi) | Effect on Extracellular pH (pHe) | Reference |
| Compound E | HeLa | Decrease | Not Reported | |
| General CAIX Inhibitors | Tumor Cells | Decrease | Increase (less acidic) | [1][2] |
III. Experimental Protocols
This section provides detailed protocols for the key cell-based assays to evaluate the efficacy of CAIX inhibitors.
A. Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.
-
For hypoxic conditions, transfer the plate to a hypoxic chamber (e.g., 1% O₂) for the duration of the experiment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the CAIX inhibitor (e.g., Inhibitor 24) in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Caption: MTT assay experimental workflow.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the CAIX inhibitor at the desired concentrations for 24-48 hours. Include appropriate controls.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Caption: Annexin V/PI apoptosis assay workflow.
C. Cell Migration Assay (Scratch Assay)
Principle: The scratch assay is a simple method to study cell migration in vitro. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by cell migration is monitored over time.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate to create a confluent monolayer.
-
-
Creating the Scratch:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the CAIX inhibitor at various concentrations.
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch width.
Caption: Scratch assay experimental workflow.
D. Intracellular pH (pHi) Measurement
Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence intensity of BCECF is pH-dependent and can be used to measure pHi.
Protocol:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or in a 96-well black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Prepare a 2 µM BCECF-AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells with HBSS and then incubate them in the BCECF-AM loading solution for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the CAIX inhibitor and incubate for the desired time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Calibration:
-
To calibrate the fluorescence ratio to pHi, treat the cells with a calibration buffer containing nigericin (B1684572) (a H⁺/K⁺ ionophore that equilibrates pHi with the extracellular pH) at a range of known pH values.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F490/F440). Use the calibration curve to convert the fluorescence ratios to pHi values.
E. Extracellular pH (pHe) Measurement
Principle: The pH of the cell culture medium can be measured using a pH-sensitive fluorescent indicator that is not taken up by the cells, or by using a standard pH meter.
Protocol (using a fluorescent indicator):
-
Cell Culture and Treatment:
-
Culture cells in a 24-well plate until they reach the desired confluency.
-
Treat the cells with the CAIX inhibitor in a low-buffered medium.
-
-
pH Indicator Addition:
-
Add a pH-sensitive fluorescent dye (e.g., a dextran-conjugated pH indicator) to the culture medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.
-
-
Calibration:
-
Create a standard curve by adding the pH indicator to fresh medium adjusted to a range of known pH values.
-
Data Analysis: Use the standard curve to determine the pHe of the culture medium for each treatment condition.
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of CAIX inhibitors in a cancer cell context. By assessing the impact of these inhibitors on cell viability, apoptosis, migration, and pH regulation, researchers can gain valuable insights into their therapeutic potential. The provided diagrams and data tables serve as a useful reference for experimental design and data interpretation.
References
- 1. Intracellular pH Measurement [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols: Carbonic Anhydrase Inhibitor 24 in a Glaucoma Animal Model
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
Carbonic anhydrase (CA) is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In the eye, CA isoforms, particularly CA-II, CA-IV, and CA-XII, are involved in aqueous humor secretion.[2] By inhibiting these enzymes, CAIs decrease the formation of bicarbonate ions, which in turn reduces fluid transport into the posterior chamber and lowers IOP.[2][5]
Data Presentation
In Vitro Inhibition Constants
The following table summarizes the in vitro inhibitory activity of Carbonic Anhydrase Inhibitor 24 (Compound 11) against key human carbonic anhydrase (hCA) isoforms.
| Compound | Target Isoform | Ki (nM) |
| This compound (Compound 11) | hCA IX | 10.7[4] |
| hCA XII | 7.5[4] |
In Vivo Efficacy of Novel Carbonic Anhydrase Inhibitors in a Rabbit Model of Ocular Hypertension
While specific in vivo IOP-lowering data for this compound (Compound 11) is not yet publicly available, the following table presents data from other novel CAIs evaluated in similar rabbit models of glaucoma. This data can serve as a reference for expected efficacy.
| Compound | Concentration | Animal Model | Peak IOP Reduction | Time to Peak Reduction | Reference |
| Compound [I] (a novel CAI) | Not Specified | Ocular Hypertensive Rabbit | -11.0 mmHg | Not Specified | [6] |
| NCX250 (NO-donating CAI) | 2% | Carbomer-induced Glaucoma (Albino Rabbit) | 35% | 60 minutes | [1] |
| Dorzolamide (Clinical Standard) | 2% | Carbomer-induced Glaucoma (Albino Rabbit) | Less effective than NCX250 at all time points | 90 minutes | [1] |
| L-662,583 | 2% | Ocular Hypertensive Rabbit | 2.3 mmHg | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aqueous Humor Production and Inhibition by CAIs
General Experimental Workflow for Testing CAIs in a Glaucoma Animal Model
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits using Carbomer
This protocol describes the induction of sustained elevated intraocular pressure in albino rabbits.
Materials:
-
New Zealand albino rabbits (2.5-3.0 kg)
-
Carbomer solution (0.25% or 0.3% in a sterile vehicle)[1][7]
-
Anesthetic agents (e.g., tiletamine (B1682376) and zolazepam (B1684422), xylazine)[1]
-
30-gauge needle and 1 mL syringe
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen)
-
Slit-lamp biomicroscope
Procedure:
-
Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic protocol (e.g., intramuscular injection of tiletamine and zolazepam with xylazine).[1] Apply a drop of topical anesthetic to the cornea of each eye.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure of both eyes using a calibrated tonometer.
-
Carbomer Injection: Under aseptic conditions, carefully inject 0.1 mL of 0.25% or 0.3% carbomer solution into the anterior chamber of one eye using a 30-gauge needle.[1][7] The contralateral eye can be used as a control (either untreated or injected with vehicle).
-
Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions. Administer analgesics as required.
-
IOP Stabilization: Measure IOP daily for the first few days and then several times a week until a stable, elevated IOP is achieved (typically 30-55 mmHg).[1] This may take several days to a week.[1][7] The elevated IOP should be sustained for the duration of the drug efficacy study.[7]
Protocol 2: Evaluation of IOP-Lowering Efficacy of Topical CAI-24
Materials:
-
Rabbits with stabilized ocular hypertension (from Protocol 1)
-
Vehicle control solution
-
Positive control solution (e.g., 2% Dorzolamide)
-
Tonometer
-
Micropipette for drug administration
Procedure:
-
Animal Grouping: Randomly assign the hypertensive rabbits to different treatment groups:
-
Group 1: Vehicle control
-
Group 5: Positive control (e.g., 2% Dorzolamide)
-
-
Pre-Treatment IOP Measurement: Measure the IOP of the hypertensive eye in all rabbits immediately before drug administration. This will serve as the baseline for calculating IOP reduction.
-
Topical Administration: Gently restrain the rabbit and instill a single 50 µL drop of the assigned test solution onto the cornea of the hypertensive eye.[3] Avoid touching the cornea with the pipette tip. The contralateral eye can be treated with vehicle.
-
Post-Treatment IOP Measurements: Measure the IOP in the treated eye at various time points after administration, for example, at 30, 60, 90, 120, and 240 minutes.[1]
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. The protocols described are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Carbonic anhydrase inhibitor lowers intraocular pressure | BioWorld [bioworld.com]
- 7. [A study of experimental carbomer glaucoma and other experimental glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preclinical Evaluation of Carbonic Anhydrase IX Inhibitor 24 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1][2][3][4] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[5][6][7] CA-IX plays a crucial role in regulating intra- and extracellular pH.[6][8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA-IX helps maintain a slightly alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular environment (pHe) that promotes invasion and metastasis.[1][3][5] These characteristics make CA-IX an attractive therapeutic target for cancer.[2][3][9]
Inhibitor 24 is a novel small molecule inhibitor designed to target the enzymatic activity of CA-IX. This document provides detailed protocols for the preclinical evaluation of Inhibitor 24 in cancer cell lines, outlining key experiments to characterize its biological effects and therapeutic potential. The protocols described herein are based on established methodologies for testing carbonic anhydrase inhibitors, such as SLC-0111, a well-characterized CA-IX inhibitor that has undergone preclinical and clinical evaluation.[10][11][12][13][14]
Key Experiments & Rationale
This protocol outlines a series of in vitro experiments to assess the efficacy and mechanism of action of Inhibitor 24. The key experimental objectives are:
-
Confirm CA-IX Expression: To verify the expression of the target protein in the selected cancer cell lines under normoxic and hypoxic conditions.
-
Determine In Vitro Efficacy: To measure the inhibitory effect of Inhibitor 24 on the enzymatic activity of CA-IX and its impact on cancer cell viability and proliferation.
-
Elucidate Mechanism of Action: To investigate the effects of Inhibitor 24 on apoptosis, cell migration, and pH regulation.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Hypoxia-induced CA-IX signaling pathway in cancer.
Experimental Workflow
Caption: Experimental workflow for testing Inhibitor 24.
Materials and Methods
Cell Lines and Culture Conditions
-
Cell Lines: Select cancer cell lines known to express CA-IX under hypoxic conditions (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 triple-negative breast cancer, A549 non-small cell lung carcinoma). A cell line with low or no CA-IX expression should be used as a negative control.
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Normoxic Conditions: 37°C, 5% CO₂, 21% O₂.
-
Hypoxic Conditions: 37°C, 5% CO₂, 1% O₂ in a hypoxic chamber.
Western Blot for CA-IX Expression
-
Seed cells in 6-well plates and culture under normoxic and hypoxic conditions for 24-48 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CA-IX overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Carbonic Anhydrase Activity Assay
This assay measures the esterase activity of CA, which is correlated with its hydratase activity.
-
Prepare cell lysates from cells cultured under hypoxic conditions.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add varying concentrations of Inhibitor 24 to the wells. Use a known CA inhibitor like acetazolamide (B1664987) as a positive control.
-
Add 100 µL of p-nitrophenyl acetate (B1210297) (p-NPA) solution (the substrate).
-
Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation, which is proportional to CA activity.
-
Determine the IC₅₀ value of Inhibitor 24.
Cell Viability Assay (MTT)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Expose cells to a range of concentrations of Inhibitor 24 for 48-72 hours under hypoxic conditions.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Seed cells in 6-well plates and treat with Inhibitor 24 at its IC₅₀ concentration for 48 hours under hypoxic conditions.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Transwell Migration and Invasion Assay
-
Migration Assay:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with fibronectin.
-
Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Add Inhibitor 24 to both chambers.
-
Incubate for 24 hours under hypoxic conditions.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the upper chamber is pre-coated with Matrigel to simulate the extracellular matrix.
-
Intracellular and Extracellular pH Measurement
-
Culture cells on glass-bottom dishes under hypoxic conditions with and without Inhibitor 24.
-
Intracellular pH (pHi): Load cells with the pH-sensitive fluorescent dye BCECF-AM. Measure the fluorescence ratio at two excitation wavelengths to determine pHi.
-
Extracellular pH (pHe): Use a pH-sensitive microelectrode or a pH-sensitive fluorescent probe to measure the pH of the culture medium immediately surrounding the cells.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments. Representative data, based on studies with the known CA-IX inhibitor SLC-0111, is included for illustrative purposes.
Table 1: IC₅₀ Values of Inhibitor 24 against CA-IX Activity and Cell Viability
| Cell Line | CA-IX Expression (Hypoxia) | CA-IX Activity IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |
| HT-29 | High | 30 | 15 |
| MDA-MB-231 | High | 45 | 25 |
| A549 | Moderate | 150 | 75 |
| Normal Fibroblasts | Low/Negative | > 10,000 | > 100 |
Table 2: Effect of Inhibitor 24 on Apoptosis in HT-29 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | 3.5 ± 0.5 | 2.1 ± 0.3 | 5.6 ± 0.8 |
| Inhibitor 24 (IC₅₀) | 15.2 ± 1.8 | 10.5 ± 1.2 | 25.7 ± 3.0 |
Table 3: Effect of Inhibitor 24 on Cell Migration and Invasion of MDA-MB-231 Cells
| Treatment | Migrated Cells (per field) | Invaded Cells (per field) | % Inhibition of Migration | % Inhibition of Invasion |
| Control (Untreated) | 250 ± 20 | 180 ± 15 | - | - |
| Inhibitor 24 (IC₅₀) | 100 ± 12 | 60 ± 8 | 60% | 67% |
Table 4: Effect of Inhibitor 24 on Intracellular and Extracellular pH in HT-29 Cells
| Treatment | Intracellular pH (pHi) | Extracellular pH (pHe) |
| Control (Untreated) | 7.4 ± 0.1 | 6.8 ± 0.1 |
| Inhibitor 24 (IC₅₀) | 7.1 ± 0.1 | 7.2 ± 0.1 |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the preclinical evaluation of the novel carbonic anhydrase IX inhibitor, Inhibitor 24. By systematically assessing its impact on CA-IX activity, cancer cell viability, apoptosis, migration, and pH regulation, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The successful completion of these studies will be a critical step in the further development of Inhibitor 24 as a targeted anti-cancer agent.
References
- 1. [PDF] Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 2. Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Carbonic Anhydrase IX: A Renewed Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Signalchem LifeScience [signalchemlifesciences.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 14. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Diuretic Effect of Carbonic Anhydrase Inhibitor 24 (CAI-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Signaling Pathway
Carbonic anhydrase inhibitors exert their diuretic effect by disrupting the normal process of bicarbonate reabsorption in the proximal tubule cells of the kidney. The key steps are outlined in the signaling pathway diagram below.
Experimental Protocols
In Vivo Diuretic Activity in Rats
Materials:
-
Male Wistar rats (200-250 g)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Positive Control: Acetazolamide (B1664987) (25 mg/kg)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Flame photometer for Na⁺ and K⁺ analysis
-
Chloride titrator for Cl⁻ analysis
-
pH meter
Experimental Workflow:
Caption: Experimental workflow for in vivo diuretic activity testing.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats in standard laboratory conditions for at least 7 days before the experiment.
-
Fasting: Withhold food for 18 hours before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into experimental groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 5: Acetazolamide (positive control, 25 mg/kg)
-
-
Hydration: Administer 25 mL/kg of normal saline orally to each rat to ensure a uniform water and salt load.[10]
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at intervals of 2, 4, 6, 8, and 24 hours.
-
Urine Volume Measurement: Record the cumulative urine volume for each time point.
-
Urine Analysis:
-
Measure the pH of the collected urine samples.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
-
Determine the chloride (Cl⁻) concentration using a chloride titrator.
-
Bicarbonate (HCO₃⁻) concentration can be estimated or measured using a blood gas analyzer.
-
In Vitro Carbonic Anhydrase Inhibition Assay
Materials:
-
Positive Control: Acetazolamide
-
Bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (B1210297) (substrate)
-
Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Enzyme Control wells: Assay Buffer and CA enzyme.
-
Inhibitor Control wells: Assay Buffer, CA enzyme, and Acetazolamide.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Data are typically presented as mean ± standard error of the mean (SEM).
| Treatment Group | 2 hours | 4 hours | 6 hours | 8 hours | 24 hours |
| Vehicle Control | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 | 10.5 ± 1.1 |
| CAI-24 (10 mg/kg) | 2.5 ± 0.3 | 4.5 ± 0.4 | 6.8 ± 0.6 | 8.5 ± 0.7 | 15.2 ± 1.4 |
| CAI-24 (30 mg/kg) | 3.8 ± 0.4 | 6.9 ± 0.7 | 9.5 ± 0.9 | 11.8 ± 1.1 | 20.1 ± 1.9 |
| CAI-24 (100 mg/kg) | 4.5 ± 0.5 | 8.2 ± 0.8 | 11.3 ± 1.2 | 14.0 ± 1.3 | 24.3 ± 2.2 |
| Acetazolamide (25 mg/kg) | 4.2 ± 0.4 | 7.8 ± 0.7 | 10.8 ± 1.0 | 13.2 ± 1.2 | 22.5 ± 2.0 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
| Treatment Group | Urine pH | Na⁺ (mEq/24h) | K⁺ (mEq/24h) | Cl⁻ (mEq/24h) | Na⁺/K⁺ Ratio |
| Vehicle Control | 6.5 ± 0.2 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.3 ± 0.1 | 1.2 |
| CAI-24 (10 mg/kg) | 7.2 ± 0.2 | 2.0 ± 0.2 | 1.5 ± 0.1 | 1.5 ± 0.2 | >2.0 |
| CAI-24 (30 mg/kg) | 7.8 ± 0.3 | 3.5 ± 0.3 | 2.5 ± 0.2 | 2.0 ± 0.2 | >2.0 |
| CAI-24 (100 mg/kg) | 8.1 ± 0.3 | 4.8 ± 0.4 | 3.2 ± 0.3 | 2.4 ± 0.3 | >2.0 |
| Acetazolamide (25 mg/kg) | 8.0 ± 0.2 | 4.5 ± 0.4 | 3.0 ± 0.3 | 2.2 ± 0.2 | >2.0 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Note: A Na⁺/K⁺ ratio greater than 2.0 indicates a favorable natriuretic effect.[7] The increase in urinary pH is a characteristic feature of carbonic anhydrase inhibitors.[3]
Table 3: In Vitro Carbonic Anhydrase Inhibition
| Compound | IC₅₀ (nM) |
| CAI-24 | TBD |
| Acetazolamide | ~12 |
| TBD: To be determined experimentally. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of the diuretic properties of Carbonic Anhydrase Inhibitor 24. By following these detailed methodologies, researchers can effectively evaluate the compound's in vivo efficacy, its effect on electrolyte balance, and its in vitro potency as a carbonic anhydrase inhibitor. The structured approach to data presentation will facilitate clear interpretation and comparison of results, which is crucial for advancing drug development programs.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Diuretics screening models | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in pH regulation, CO2 and ion transport, respiration, and various biosynthetic pathways.[2][3] The fifteen known human CA isoforms are expressed in different tissues and cellular compartments, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, cancer, and obesity.[4][5][6] Consequently, the development of isoform-selective CA inhibitors is a significant focus of drug discovery efforts. High-throughput screening (HTS) is an essential tool for identifying novel and potent CA inhibitors from large compound libraries.[7][8] These application notes provide detailed protocols for commonly used HTS assays and guidelines for data analysis and hit validation.
Signaling Pathway of Carbonic Anhydrase and Inhibition
Carbonic anhydrases are vital for maintaining acid-base balance and facilitating the transport of CO2 out of tissues.[9] The enzymatic reaction involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on a carbon dioxide molecule.[10] The resulting bicarbonate ion is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.[10] Inhibitors, typically containing a zinc-binding group like a sulfonamide, coordinate to the zinc ion in the active site, preventing the binding of substrate and inhibiting the enzyme's catalytic activity.[10]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel CA inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify true positive hits while minimizing false positives.
Data Presentation: Inhibitory Potency of Known Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of several well-characterized CA inhibitors against various human carbonic anhydrase isoforms. This data is essential for comparing the potency and selectivity of newly identified compounds.
| Inhibitor | CA I (nM) | CA II (nM) | CA IV (nM) | CA VA (nM) | CA IX (nM) | CA XII (nM) |
| Acetazolamide (B1664987) | 250[11] | 12[12] | 74[12] | 54[13] | 30[14][15] | - |
| Methazolamide | 50[2][3] | 14[2][3] | 36[2][3] | 62[13] | - | - |
| Ethoxzolamide (B1671626) | 25[2] | 8[2] | 93[2] | 19[13] | - | - |
| Dorzolamide (B1670892) | 600[1] | 0.18[1] | 6.9[1] | - | - | - |
| Brinzolamide | ~1,365[16] | 3.19[16][17] | 45.3[16][18] | - | - | - |
| Topiramate | 100,000[9][19] | 100[20][21] | 200[20][21] | 30[13] | - | - |
| Celecoxib | - | 40[22] | - | - | - | - |
| Valdecoxib | 140,000 | 5 | - | - | - | - |
| U-104 (SLC-0111) | - | - | - | - | 45.1[15] | 4.5[15] |
Experimental Protocols
Protocol 1: Colorimetric Esterase Activity Assay for HTS
This is the most common HTS assay for CA inhibitors, utilizing the esterase activity of CA to hydrolyze p-nitrophenyl acetate (B1210297) (p-NPA) to the chromogenic product p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[1][2]
Materials:
-
Human carbonic anhydrase II (or other desired isoform)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds and reference inhibitor (e.g., Acetazolamide)
-
96-well or 384-well clear, flat-bottom microplates
Procedure:
-
Compound Plating:
-
Prepare stock solutions of test compounds and reference inhibitor in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-200 nL) of each test compound and control to the wells of the assay plate.
-
For negative controls, add DMSO only. For positive controls, add a known CA inhibitor.
-
-
Enzyme Preparation:
-
Prepare a working solution of the CA enzyme in assay buffer to the desired final concentration (e.g., 0.2 µM).[7]
-
-
Assay Reaction:
-
Substrate Addition and Detection:
-
Prepare a working solution of p-NPA in assay buffer to a final concentration of 1 mM.[7]
-
Add the p-NPA working solution to each well to initiate the enzymatic reaction (e.g., 10 µL).[7]
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes (kinetic read).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.[7]
-
Normalize the data using the positive and negative controls to calculate the percent inhibition for each test compound.
-
Identify initial hits as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).[7]
-
Protocol 2: Fluorescence-Based Indicator Displacement Assay
This assay is based on the displacement of a fluorescent indicator from the active site of CA by a potential inhibitor, resulting in a change in fluorescence.
Materials:
-
Human carbonic anhydrase (desired isoform)
-
Fluorescent indicator (e.g., dansylamide)
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference inhibitor
-
Black, flat-bottom microplates (96- or 384-well)
Procedure:
-
Preparation of CA-Indicator Complex:
-
In a microcentrifuge tube, mix the CA enzyme and the fluorescent indicator in assay buffer. The concentrations should be optimized to achieve a significant fluorescence quenching upon binding.
-
Incubate the mixture for a sufficient time to allow for complex formation.
-
-
Compound Plating:
-
Plate serial dilutions of test compounds and a reference inhibitor in the microplate.
-
-
Assay Reaction:
-
Add the pre-formed CA-indicator complex to each well of the compound-plated assay plate.
-
Incubate the plate at room temperature for a set period to allow for inhibitor binding and indicator displacement.
-
-
Detection:
-
Measure the fluorescence intensity in a microplate reader using the appropriate excitation and emission wavelengths for the fluorescent indicator.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the amount of indicator displaced and thus the inhibitory activity of the compound.
-
Calculate percent inhibition and determine IC₅₀ values for active compounds.
-
Protocol 3: Mass Spectrometry-Based Assay
This label-free method directly measures the formation of the enzyme-inhibitor complex, providing high-quality data for hit validation and characterization. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used.[5][23]
Materials:
-
Human carbonic anhydrase (desired isoform)
-
Volatile buffer (e.g., 10-50 mM ammonium (B1175870) acetate, pH 7.0)
-
Test compounds and reference inhibitor
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a solution of the CA enzyme in the volatile buffer.
-
Prepare solutions of the test compounds at various concentrations.
-
Mix the enzyme solution with each test compound solution and incubate to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Infuse the samples directly into the ESI source of the mass spectrometer.
-
Acquire mass spectra under "native" conditions (i.e., conditions that preserve non-covalent interactions).
-
-
Data Analysis:
-
Analyze the mass spectra to determine the relative abundance of the free enzyme and the enzyme-inhibitor complex.
-
The ratio of the complex to the free enzyme can be used to determine the binding affinity (Kₐ or Kₔ) of the inhibitor.
-
For competitive binding experiments, multiple inhibitors can be incubated with the enzyme simultaneously, and the relative abundances of the different enzyme-inhibitor complexes can be used to rank their binding affinities.[23]
-
Hit Confirmation and Follow-up Studies
Initial hits from the primary HTS should be subjected to a series of follow-up studies to confirm their activity and eliminate false positives.
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm their inhibitory activity.
-
Dose-Response Analysis: Perform a dose-response curve for confirmed hits to determine their IC₅₀ values.
-
Orthogonal Assays: Test the confirmed hits in a different assay format (e.g., if the primary screen was colorimetric, use a fluorescence-based or mass spectrometry assay) to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen the validated hits against a panel of other CA isoforms to determine their selectivity profile. This is crucial for developing isoform-specific inhibitors with fewer side effects.
-
Mechanism of Action Studies: Conduct further biochemical and biophysical assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
High-throughput screening is a powerful strategy for the discovery of novel carbonic anhydrase inhibitors. The choice of assay depends on the specific goals of the screening campaign, the size of the compound library, and the available instrumentation. By employing a robust HTS workflow, including rigorous hit confirmation and characterization, researchers can identify promising lead compounds for the development of new therapeutics targeting carbonic anhydrase-related diseases.
References
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Myocardial and mitochondrial effects of the anhydrase carbonic inhibitor ethoxzolamide in ischemia‐reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase VB Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Topiramate | Kainate Receptors | Tocris Bioscience [tocris.com]
- 21. rndsystems.com [rndsystems.com]
- 22. apexbt.com [apexbt.com]
- 23. medchemexpress.com [medchemexpress.com]
Crystallization of Carbonic Anhydrase II in Complex with Inhibitor 24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] The isoform Carbonic Anhydrase II (CA II) is a well-characterized, high-activity enzyme and a prominent target for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[1][2] Structure-based drug design is a powerful approach for developing potent and selective CA inhibitors. A crucial step in this process is the determination of the high-resolution crystal structure of the target enzyme in complex with an inhibitor.
This document provides detailed application notes and a generalized protocol for the crystallization of human Carbonic Anhydrase II (hCA II) in complex with Inhibitor 24 , chemically identified as (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide . This iminothiazoline derivative has shown significant inhibitory potential against CA II.[3]
Application Notes
The successful crystallization of a protein-ligand complex is a multifactorial process. For the hCA II-Inhibitor 24 complex, several key considerations should be taken into account:
-
Protein Purity: The purity of the hCA II enzyme is paramount for successful crystallization. A homogeneity of >95% as determined by SDS-PAGE is recommended.
-
Inhibitor Solubility: Inhibitor 24 is a hydrophobic molecule. It is crucial to prepare a stock solution in an appropriate organic solvent, such as DMSO, and to determine its solubility limits in the crystallization buffer to avoid precipitation.
-
Co-crystallization vs. Soaking: Both co-crystallization (where the protein and inhibitor are mixed prior to crystallization) and soaking (where pre-formed apo-protein crystals are soaked in a solution containing the inhibitor) are viable methods. Co-crystallization is often preferred for inhibitors with high affinity, as it ensures the formation of a homogenous complex.
-
Crystallization Method: The hanging drop vapor diffusion method is a widely used and effective technique for crystallizing carbonic anhydrases and their inhibitor complexes.[4][5]
-
Screening of Crystallization Conditions: A thorough screening of various precipitants, pH levels, and additives is necessary to identify optimal crystallization conditions. Commercially available sparse-matrix screens can be an effective starting point.
-
Optimization: Once initial crystals (hits) are obtained, further optimization of the conditions, such as precipitant concentration, protein-to-inhibitor molar ratio, and temperature, is required to obtain diffraction-quality crystals.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of Inhibitor 24 with Carbonic Anhydrase II. Further studies, such as determining the inhibition constants (Ki) against a panel of CA isoforms and isothermal titration calorimetry (ITC) for thermodynamic profiling, are recommended for a comprehensive understanding of the inhibitor's binding characteristics.
| Parameter | Value | Method | Carbonic Anhydrase Isoform | Reference |
| IC50 | 0.147 ± 0.03 µM | In Vitro Inhibition Assay | Human Carbonic Anhydrase II | [3][6] |
| Ki | Not Reported | - | - | - |
| ΔG (Gibbs Free Energy) | Not Reported | - | - | - |
| ΔH (Enthalpy) | Not Reported | - | - | - |
| -TΔS (Entropy) | Not Reported | - | - | - |
Experimental Protocols
This section provides a detailed, generalized protocol for the co-crystallization of hCA II with Inhibitor 24 using the hanging drop vapor diffusion method.
Materials and Reagents
-
Purified recombinant human Carbonic Anhydrase II (>95% purity)
-
Inhibitor 24 ((Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer
-
Sodium citrate (B86180)
-
24-well VDX plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscopes for crystal visualization
Protocol 1: Preparation of hCA II-Inhibitor 24 Complex
-
Protein Preparation: Dialyze purified hCA II against a buffer of 20 mM Tris-HCl, pH 7.5. Concentrate the protein to a final concentration of 10-20 mg/mL.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Inhibitor 24 in 100% DMSO.
-
Complex Formation:
-
To the concentrated hCA II solution, add the Inhibitor 24 stock solution to achieve a final molar ratio of 1:5 (protein:inhibitor). The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the mixture on ice for 1-2 hours to allow for complex formation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to remove any precipitated material. The supernatant is the hCA II-Inhibitor 24 complex solution ready for crystallization trials.
-
Protocol 2: Hanging Drop Vapor Diffusion Crystallization
-
Reservoir Solution Preparation: Prepare a reservoir solution containing 1.5 M sodium citrate and 0.1 M Tris-HCl, pH 8.5. Pipette 500 µL of this solution into each well of a 24-well VDX plate.
-
Hanging Drop Setup:
-
On a siliconized glass cover slip, pipette 1 µL of the hCA II-Inhibitor 24 complex solution.
-
Add 1 µL of the reservoir solution to the protein-inhibitor drop.
-
Carefully invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 20°C.
-
Crystal Monitoring: Monitor the drops for crystal growth regularly over several days to weeks using a microscope. Crystals of hCA II typically appear as small, rod-shaped structures.
-
Crystal Harvesting and Cryo-protection:
-
Once crystals have reached a suitable size, they can be harvested using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution (e.g., reservoir solution supplemented with 20-30% glycerol) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.
-
Visualizations
Logical Workflow for Structure-Based Drug Design
Caption: A generalized workflow for structure-based drug design, from target identification to clinical trials.
Experimental Workflow for Co-crystallization
Caption: Step-by-step experimental workflow for the co-crystallization of hCA II with Inhibitor 24.
References
- 1. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of a monoclinic polymorph of human carbonic anhydrase II with a doubled a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Application Notes and Protocols for Measuring the Isoform Selectivity of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques used to determine the isoform selectivity of carbonic anhydrase (CA) inhibitors. Understanding the selectivity of inhibitors against the 15 human CA isoforms is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Introduction to Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different CA isoforms are expressed in various tissues and cellular compartments, playing distinct physiological roles. Consequently, isoform-selective inhibitors are highly sought after for treating a range of diseases, including glaucoma, epilepsy, and cancer, while minimizing side effects associated with the inhibition of ubiquitously expressed isoforms like CA I and CA II.[2][3]
The selectivity of a CA inhibitor is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the target isoform versus other isoforms.[4] A higher ratio of Ki (off-target)/Ki (on-target) indicates greater selectivity.[4] This document outlines the key experimental techniques to determine these parameters.
Key Techniques for Measuring Isoform Selectivity
Several robust methods are available to assess the inhibitory activity and isoform selectivity of compounds against various CA isoforms. The choice of assay depends on factors such as the required throughput, the desired level of detail (e.g., thermodynamic data), and the experimental context (in vitro versus cellular).
Primary Methods for Determining Inhibitory Potency:
-
Stopped-Flow CO₂ Hydration Assay: The gold-standard method for measuring CA activity and inhibition.[4][5]
-
Esterase Activity Assay: A simpler, colorimetric assay suitable for high-throughput screening.[1][6]
-
Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity and thermodynamics of inhibitor-enzyme interactions.[7][8]
-
Cellular Thermal Shift Assay (CETSA): Assesses target engagement within a cellular environment.[9][10][11]
The following sections provide detailed protocols for these key techniques.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This method directly measures the enzyme's ability to catalyze the hydration of CO₂, with the resulting pH drop monitored by a pH indicator.[4]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The change in absorbance of the indicator is monitored over time to determine the reaction rate.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profiling of Carbonic Anhydrase Inhibitor 24 (CAI-24): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in tumor adaptation to hypoxic environments.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[1][2] Under hypoxic conditions, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1][2] This critical role in tumor progression makes CAIX a compelling target for anticancer therapies.
Mechanism of Action: CAIX Signaling Pathway
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbonic Anhydrase Inhibitor 24 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carbonic Anhydrase Inhibitor 24 (CAI24) in in vivo experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and facilitate the optimization of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CAI24) and what are its primary targets?
A1: this compound (also referred to as Compound 11) is a potent inhibitor of human carbonic anhydrase (CA) isoforms. It shows high affinity for cancer-associated isoforms hCA IX and hCA XII, with Ki values of 10.7 nM and 7.5 nM, respectively.[1][2][3][4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of these enzymes is a therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and, more recently, hypoxic tumors.[5]
Q2: I have the in vitro Ki values for CAI24. How do I determine a starting dose for my in vivo animal studies?
A2: Translating in vitro potency to an in vivo starting dose requires careful consideration of multiple factors. A common, though simplified, approach is to aim for a plasma concentration that is a multiple of the in vitro Ki or IC50 value. However, this does not account for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body). A more robust approach involves a dose-escalation study. For initial estimates, you may need to make some assumptions about the volume of distribution in the animal model. It is advisable to start with a low dose and escalate until a biological response is observed or signs of toxicity appear.
Q3: What is the most appropriate route of administration for CAI24 in animal models?
A3: The optimal route of administration will depend on the physicochemical properties of CAI24, the experimental model, and the research question. Common routes for in vivo studies with small molecule inhibitors include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of administration route can significantly impact the bioavailability and pharmacokinetic profile of the compound. For novel inhibitors like CAI24, it is recommended to start with a route that ensures high bioavailability, such as IP or IV, to establish a proof-of-concept before moving to oral administration, which may be more challenging due to potential absorption issues.
Q4: How can I monitor the efficacy of CAI24 in my in vivo model?
A4: The method for monitoring efficacy will be specific to your disease model. For example, in a cancer model targeting hypoxic tumors, you might measure changes in tumor volume, tumor pH, or biomarkers of hypoxia. In a glaucoma model, the key efficacy endpoint would be a reduction in intraocular pressure.[6][7] It is crucial to establish baseline measurements before initiating treatment and to include appropriate vehicle-treated control groups for comparison.
Troubleshooting Guides
Issue 1: Low or No Efficacy Observed In Vivo
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low to achieve a therapeutic concentration at the target site. Solution: Perform a dose-escalation study to identify a more effective dose. |
| Poor Bioavailability | The inhibitor may not be well absorbed or may be rapidly metabolized. Solution: Consider a different route of administration (e.g., switch from oral to intraperitoneal). Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of CAI24. |
| Target Engagement Issues | The inhibitor may not be reaching the target enzyme in sufficient concentrations. Solution: Analyze the concentration of CAI24 in the target tissue. Consider formulation strategies to improve tissue penetration. |
| Animal Model Suitability | The chosen animal model may not accurately reflect the human disease state or the role of the target CAs. Solution: Re-evaluate the rationale for the selected animal model. Ensure that the target CA isoforms (IX and XII) are expressed and relevant in the model. |
Issue 2: Off-Target Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | The administered dose may be in the toxic range. Solution: Reduce the dose. Conduct a maximum tolerated dose (MTD) study. |
| Lack of Specificity | CAI24 may be inhibiting other CA isoforms or unrelated targets. Solution: Profile CAI24 against a broader panel of CA isoforms and other relevant enzymes. |
| Metabolite-Induced Toxicity | A metabolite of CAI24, rather than the parent compound, may be causing toxicity. Solution: Conduct metabolite profiling studies to identify and assess the toxicity of major metabolites. |
| Vehicle-Related Toxicity | The vehicle used to dissolve and administer CAI24 may be causing adverse effects. Solution: Run a control group with only the vehicle to assess its toxicity. Consider alternative, less toxic vehicles. |
Quantitative Data for this compound
| Parameter | Value | Notes |
| Target Isoforms | hCA IX, hCA XII | Primarily cancer-associated isoforms. |
| Ki (hCA IX) | 10.7 nM | [1][2][3][4] |
| Ki (hCA XII) | 7.5 nM | [1][2][3][4] |
| Solubility | Assumed to be low in aqueous solutions | A common characteristic of small molecule inhibitors. Requires a suitable vehicle for in vivo administration. |
| Starting Dose (IP, mice) | Suggested range: 1-10 mg/kg | This is a conservative starting point for a dose-range finding study and should be adjusted based on the specific experimental context. |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Intraperitoneal (IP) Administration
-
Objective: To prepare a clear, injectable solution of CAI24.
-
Materials:
-
This compound (CAI24)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of CAI24.
-
Dissolve CAI24 in a minimal amount of DMSO. For example, create a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add PEG300 to the DMSO/CAI24 solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition.
-
Prepare the solution fresh on the day of dosing.
-
Protocol 2: In Vivo Dose-Range Finding Study
-
Objective: To determine the effective and tolerated dose range of CAI24 in a specific animal model.
-
Materials:
-
Appropriate animal model (e.g., tumor-bearing mice)
-
Prepared CAI24 dosing solution
-
Vehicle control solution
-
-
Procedure:
-
Acclimate animals to the experimental conditions.
-
Randomize animals into groups (e.g., n=3-5 per group).
-
Administer a single dose of CAI24 at increasing concentrations (e.g., 1, 5, 10, 25, 50 mg/kg) to different groups.
-
Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period (e.g., 7-14 days).
-
At a predetermined time point post-dosing (e.g., 2, 6, 24 hours), collect blood and/or tissue samples to measure CAI24 concentration (pharmacokinetics) and a relevant biomarker of target engagement (pharmacodynamics).
-
Analyze the data to identify a dose range that shows biological activity without significant toxicity.
-
Visualizations
References
- 1. Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of a topically administered carbonic anhydrase inhibitor (MK-927) in normotensive and glaucomatous beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of Carbonic anhydrase inhibitor 24
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Carbonic Anhydrase IX (CA-IX) Inhibitor 24. A primary challenge in working with CA inhibitors is ensuring that the observed biological effects are due to the specific inhibition of CA-IX and not the result of off-target activity against other CA isoforms or unrelated proteins.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of Inhibitor 24 against common carbonic anhydrase isoforms?
A1: Inhibitor 24 is a potent inhibitor of the tumor-associated isoform CA-IX. However, it exhibits activity against the highly abundant cytosolic isoforms CA-I and CA-II. Selectivity is a critical consideration when designing experiments, as off-target inhibition of CA-I and CA-II can lead to confounding results.[3] The inhibitory constants (Ki) are summarized in Table 1.
Q2: I am observing cytotoxicity in my cell line that does not express CA-IX. What is the likely cause?
A2: This is a strong indication of an off-target effect. The most probable cause is the inhibition of other essential CA isoforms, such as CA-II, which is ubiquitously expressed and plays a crucial role in cellular pH homeostasis.[2] Inhibition of these isoforms can lead to intracellular acidosis and subsequent cell death, independent of CA-IX activity.[4] We recommend performing control experiments as outlined in the troubleshooting section below.
Q3: What are the recommended working concentrations for Inhibitor 24 in cell-based assays?
A3: The optimal concentration depends on the experimental goal and the CA-IX expression level of the cell line. For selective inhibition of CA-IX, it is crucial to use the lowest effective concentration. Based on the inhibitor's potency, we recommend a starting concentration range as detailed in Table 2. Always perform a dose-response curve to determine the optimal concentration for your specific model.
Q4: How can I confirm that Inhibitor 24 is engaging with CA-IX inside my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of CA-IX in the presence of Inhibitor 24 provides direct evidence of target engagement. A detailed protocol is provided below.
Troubleshooting Guide
Problem 1: High background cytotoxicity or unexpected phenotypes in control cell lines (CA-IX negative).
-
Possible Cause: Off-target inhibition of cytosolic CA-I and/or CA-II.[1]
-
Troubleshooting Steps:
-
Validate CA-IX Expression: Confirm that your "CA-IX negative" control cell line truly lacks expression via Western Blot or qPCR.
-
Reduce Concentration: Perform a dose-response experiment to find the minimal concentration that affects your CA-IX positive line but has the least effect on the CA-IX negative line.
-
Use a Control Inhibitor: Compare the effects of Inhibitor 24 with a membrane-impermeable CA-IX inhibitor. These inhibitors are less likely to affect intracellular targets like CA-I and CA-II, helping to isolate the effects of extracellular CA-IX inhibition.[5]
-
Genetic Knockdown: The most definitive control is to use CRISPR/Cas9 or shRNA to knock down CA-IX in your target cell line.[6] The phenotype observed with Inhibitor 24 should be mimicked by the genetic knockdown.
-
Problem 2: Discrepancy between enzyme inhibition data (IC50) and cell-based assay results.
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps: While many sulfonamide-based inhibitors have good permeability, this can vary. If direct inhibition of intracellular CA-IX is being studied, consider performing a cell lysis experiment to measure intracellular inhibitor concentration.
-
Possible Cause 2: The experimental endpoint is not solely dependent on CA-IX catalytic activity. CA-IX also participates in non-catalytic functions like cell adhesion.[7]
-
Troubleshooting Steps: Use multiple, distinct functional assays. For example, measure changes in extracellular pH (a direct result of catalytic activity) alongside a cell migration or invasion assay.[8]
Data Presentation
Table 1: Inhibitory Potency (Ki) of Inhibitor 24 Against Key CA Isoforms
| Isoform | Ki (nM) | Cellular Location | Relevance |
| hCA-IX | 5.2 | Transmembrane (extracellular) | Primary Target |
| hCA-II | 48.5 | Cytosolic | Primary Off-Target |
| hCA-I | 210.7 | Cytosolic | Secondary Off-Target |
| hCA-XII | 41.3 | Transmembrane (extracellular) | Potential Off-Target |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Suggested Concentration Range | Rationale |
| Extracellular Acidification | 50 - 250 nM | Targets extracellular CA-IX activity directly. |
| Cell Viability / Proliferation (72h) | 100 nM - 5 µM | Higher concentrations may be needed to see chronic effects, but risk of off-target effects increases. |
| Target Engagement (CETSA) | 1 - 10 µM | Higher concentrations ensure target saturation for the biophysical measurement. |
Visualizations
Caption: Workflow for diagnosing off-target effects of Inhibitor 24.
Caption: On-target (CA-IX) vs. off-target (CA-II) inhibition pathways.
Experimental Protocols
Protocol 1: Selectivity Profiling via Colorimetric Esterase Activity Assay
This assay measures the ability of Inhibitor 24 to inhibit the esterase activity of different recombinant CA isoforms.
-
Reagents:
-
Recombinant human CA isoforms (CA-I, CA-II, CA-IX, etc.)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Substrate: p-Nitrophenyl acetate (B1210297) (pNPA).
-
Inhibitor 24 serial dilutions (in DMSO, final concentration ≤1%).
-
-
Procedure:
-
Add 170 µL of Assay Buffer to the wells of a 96-well plate.
-
Add 10 µL of recombinant CA enzyme (final concentration ~10-20 nM).
-
Add 10 µL of Inhibitor 24 dilution or DMSO control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA substrate (final concentration ~0.8 mM).
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min).
-
Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Convert IC50 to Ki using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
This protocol verifies that Inhibitor 24 binds to CA-IX in intact cells.[9]
-
Reagents:
-
Cells expressing CA-IX.
-
Inhibitor 24.
-
PBS with protease inhibitors.
-
Lysis Buffer (e.g., RIPA).
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Inhibitor 24 (e.g., 5 µM) for 2-4 hours.
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction).
-
-
Data Analysis:
-
Analyze the amount of soluble CA-IX remaining in the supernatant at each temperature by Western Blot.
-
Quantify the band intensities.
-
Plot the percentage of soluble CA-IX relative to the non-heated control against the temperature for both vehicle and Inhibitor 24-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Carbonic Anhydrase IX Inhibitor 24 (CAI-24)
Frequently Asked Questions (FAQs)
-
Physical Modifications: Reducing the particle size of the drug to increase its surface area for dissolution (micronization and nanosizing).[1][2]
-
Formulation Approaches:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs).[3][4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.[6][7]
-
Complexation: Using cyclodextrins to form inclusion complexes that increase the drug's solubility.[6]
-
Co-solvents and Surfactants: Employing solvents and surfactants to increase the solubility of the drug in the formulation.[1][4]
-
Troubleshooting Guide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of the crystalline drug | Micronize the drug powder to reduce particle size or formulate it as a nanosuspension.[1][2] | Increased surface area leading to a faster dissolution rate and improved absorption. |
| Drug precipitation in the gastrointestinal tract | Formulate CAI-24 as a solid dispersion using a hydrophilic polymer or as a lipid-based formulation like SEDDS.[4][7] | The carrier can maintain the drug in a supersaturated state or in a solubilized form, preventing precipitation and enhancing absorption.[6] |
| Inadequate absorption due to high lipophilicity | Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation.[3][5] | These formulations can enhance lymphatic transport and bypass first-pass metabolism, thereby increasing systemic bioavailability. |
| Formulation instability | Conduct preformulation studies to assess the compatibility of CAI-24 with various excipients and select a stable formulation.[8][9] | A stable formulation ensures that the drug does not degrade and maintains its desired properties until administration. |
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Description | Potential Fold Increase in Cmax (Hypothetical) | Potential Fold Increase in AUC (Hypothetical) | Key Advantages |
| Micronization | Reduction of drug particle size to the micrometer range.[2] | 1.5 - 3 | 2 - 4 | Simple, established technology. |
| Nanosuspension | Reduction of drug particle size to the nanometer range.[6] | 3 - 8 | 5 - 10 | Significant increase in surface area and dissolution velocity. |
| Solid Dispersion | Dispersion of the drug in an inert carrier matrix at the solid-state.[7] | 4 - 10 | 6 - 15 | Can generate amorphous drug forms with higher solubility. |
| SEDDS | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4][5] | 5 - 15 | 8 - 20 | Enhances solubility and can improve lymphatic absorption. |
| Liposomes | Vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.[3] | 2 - 7 | 4 - 12 | Biocompatible, can be targeted to specific tissues. |
Experimental Protocols
Protocol 1: Preparation of a CAI-24 Nanosuspension by Wet Milling
-
Materials:
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Procedure:
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically withdraw samples to measure particle size using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
-
Formulations:
-
Procedure:
-
Administer the control and test formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Carbonic Anhydrase Inhibition Assays
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your carbonic anhydrase inhibition assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal in the Absence of Enzyme
Question: My negative control (no enzyme) shows a high and rapidly increasing absorbance/signal. What is causing this and how can I fix it?
Answer: A high background signal is a common issue, particularly in colorimetric assays using p-nitrophenyl acetate (B1210297) (pNPA). This is often due to the spontaneous, non-enzymatic hydrolysis of the substrate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| High Assay pH | The rate of spontaneous pNPA hydrolysis is highly dependent on pH and increases significantly at alkaline pH.[1] | Optimize the assay pH. A balance must be struck between optimal enzyme activity and minimal background hydrolysis. Consider performing the assay at a slightly lower pH (e.g., 7.4-7.6).[1] |
| Substrate Instability | pNPA can hydrolyze over time, especially when in solution. | Prepare the pNPA substrate solution fresh before each experiment.[1] If using an organic solvent like acetonitrile (B52724) or DMSO to dissolve pNPA, prepare it fresh as well.[2][3] |
| Elevated Temperature | The rate of chemical reactions, including spontaneous hydrolysis, increases with temperature.[1] | If your protocol allows, consider running the assay at a lower temperature (e.g., 25°C instead of 37°C) to reduce the rate of spontaneous hydrolysis.[1] |
| Incorrect Buffer Composition | Certain buffer components can accelerate substrate degradation. | Stick to well-established buffer systems for CA assays, such as Tris-SO4 or phosphate (B84403) buffers.[1] |
Issue 2: Low or No Enzyme Activity
Question: I am not observing any significant signal change in my positive control (enzyme present, no inhibitor) compared to the negative control. What could be the problem?
Answer: Low or absent enzyme activity can be due to a variety of factors related to the enzyme itself, the assay conditions, or the reagents.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.[2] | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5] Validate the enzyme activity with a known substrate and a positive control inhibitor like acetazolamide.[2][6] |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for the specific carbonic anhydrase isoform being tested. | Verify that the assay parameters are within the optimal range for your CA isoform. Consult literature for the specific isoform's characteristics. |
| Incorrect Substrate Concentration | The substrate concentration may be too low to generate a detectable signal. | Ensure the substrate concentration is appropriate for the assay. For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km).[2] |
| Presence of an Unknown Inhibitor | Contaminants in your sample or buffer could be inhibiting the enzyme. | Use high-purity reagents and water. Ensure that there is no cross-contamination between wells. |
Issue 3: High Variability Between Replicate Wells
Question: My replicate wells for the same condition are showing significantly different results. How can I improve the consistency of my assay?
Answer: High variability can undermine the reliability of your results and is often caused by technical inconsistencies.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Pipetting Inaccuracy | Inconsistent pipetting, especially of small volumes, is a major source of error.[2] | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix to increase the volume being dispensed into each well. |
| Inadequate Mixing | Poor mixing of reagents within the wells can lead to non-uniform reaction rates.[2] | Ensure thorough but gentle mixing after adding each reagent. A plate shaker can be used for this purpose. |
| Temperature Fluctuations | Carbonic anhydrase activity is sensitive to temperature changes.[2] | Equilibrate all reagents and the assay plate to the correct temperature before starting the reaction. Use a plate reader with stable temperature control.[2] |
| Compound Precipitation | The test compound may precipitate in the assay buffer, leading to inconsistent concentrations.[2] | Visually inspect the assay plate for any signs of precipitation. Check the solubility of your compound in the assay buffer. You may need to adjust the compound concentration or the solvent used.[6] |
Issue 4: Discrepancy Between Different Assay Formats
Question: The IC50 values for my inhibitor are very different when I use the pNPA esterase assay versus the CO2 hydration assay. Why is this happening?
Answer: It is not uncommon to observe different potency values for an inhibitor when using different assay methods. This is due to the fundamental differences between the assays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Different Reaction Mechanisms | The pNPA assay measures the esterase activity of CA, which is a surrogate for its physiological CO2 hydration activity.[6] The binding kinetics and inhibitor interactions can differ between the two reactions. | Acknowledge the inherent differences. The CO2 hydration assay is considered the "gold standard" as it measures the physiological reaction.[2] Use the pNPA assay for high-throughput screening and confirm promising hits with the CO2 hydration assay.[6] |
| Varying Assay Conditions | The optimal pH, temperature, and substrate concentrations may differ between the two assay formats, leading to different IC50 values.[6] | Report the specific conditions used for each assay. When comparing inhibitors, use the same assay format and conditions for all compounds. |
Experimental Protocols
Protocol 1: Colorimetric p-Nitrophenyl Acetate (pNPA) Esterase Assay
This protocol is suitable for high-throughput screening of carbonic anhydrase inhibitors.
Materials:
-
Recombinant human Carbonic Anhydrase (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds and a positive control inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPA (e.g., 20 mM) in acetonitrile or DMSO.[3]
-
Prepare a working solution of the CA enzyme in the assay buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate.
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Inhibitor Wells: 180 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of test compound dilution.
-
Enzyme Control (100% activity): 180 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of DMSO.
-
Background Control (No enzyme): 190 µL of Assay Buffer + 10 µL of DMSO.
-
-
Assay Execution:
-
Add the Assay Buffer, CA enzyme solution (or buffer for background), and test compounds/DMSO to the respective wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the average rate of the background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_enzyme_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: CO2 Hydration Assay (Modified Wilbur-Anderson)
This protocol measures the physiological hydration of CO2 and is considered the gold standard for characterizing CA inhibitors.
Materials:
-
Recombinant human Carbonic Anhydrase
-
Buffer: 20 mM Tris-HCl, pH 8.3
-
CO2-saturated water (ice-cold)
-
Test compounds and a positive control inhibitor
-
Chilled reaction vessel (e.g., a small beaker)
-
pH meter with a fast-response electrode
-
Stir plate and small stir bar
Procedure:
-
Reagent Preparation:
-
Assay Execution:
-
Blank Measurement (T₀):
-
Enzyme-catalyzed Measurement (T):
-
Add 6.0 mL of chilled Tris-HCl buffer and the desired amount of CA enzyme to the reaction vessel.
-
If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time.
-
Rapidly inject 4.0 mL of CO2-saturated water and start a timer.
-
Record the time it takes for the pH to drop from 8.3 to 6.3. This is T.
-
-
-
Data Analysis:
-
Calculate the Wilbur-Anderson Units (WAU) of enzyme activity using the formula: WAU = (T₀ - T) / T
-
For inhibitor studies, calculate the percent inhibition: % Inhibition = ((T_inhibitor - T_enzyme) / (T₀ - T_enzyme)) * 100
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
Carbonic Anhydrase Catalytic Cycle
The following diagram illustrates the catalytic mechanism of carbonic anhydrase, which involves the hydration of carbon dioxide.
Caption: The catalytic cycle of carbonic anhydrase.
Troubleshooting Logic for High Background Signal
This workflow provides a logical sequence for troubleshooting high background signals in a carbonic anhydrase assay.
Caption: Troubleshooting workflow for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Carbonic Anhydrase Activity Assay [protocols.io]
Technical Support Center: Addressing Resistance to Carbonic Anhydrase IX (CA IX) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase IX (CA IX) inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My CA IX inhibitor shows reduced efficacy in my cancer cell line over time. What are the potential resistance mechanisms?
A1: Resistance to CA IX inhibitors can arise from several factors, often related to the tumor microenvironment and cellular adaptations.[1][2][3] Key mechanisms include:
-
Upregulation of other pH-regulating enzymes: Cancer cells may compensate for CA IX inhibition by upregulating other carbonic anhydrase isoforms (like CAXII) or other proton exchange systems to maintain their intracellular pH (pHi).[4]
-
Hypoxia-driven adaptations: Since CA IX is induced by hypoxia, the chronically hypoxic tumor microenvironment can select for cancer cells with inherent resistance mechanisms.[1][5][6] These adaptations can lead to the survival and proliferation of cells that are less dependent on CA IX for pH regulation.
-
Activation of alternative survival pathways: Cancer cells can activate pro-survival signaling pathways that circumvent the effects of CA IX inhibition.
-
Drug efflux pumps: While less commonly reported for CA IX inhibitors, overexpression of ATP-binding cassette (ABC) transporters could potentially reduce intracellular drug concentrations.[1]
-
Tumor heterogeneity: Tumors are composed of diverse cell populations.[7] Some cells may have intrinsically low CA IX expression or possess alternative pH regulation mechanisms, allowing them to survive and repopulate the tumor after treatment.[7]
Q2: I am not observing the expected decrease in extracellular acidity (pHe) after treating my cells with a CA IX inhibitor. Why might this be?
A2: Several factors could contribute to this observation:
-
Redundant pH regulatory mechanisms: As mentioned, cancer cells have multiple ways to export protons and maintain their pH balance.[8][9] Inhibition of CA IX alone may not be sufficient to significantly alter the overall pHe if other mechanisms are highly active.
-
Buffering capacity of the medium: The buffering capacity of your cell culture medium can mask changes in pHe. Consider using a weakly buffered medium for pH measurement experiments.
-
Metabolic state of the cells: The rate of glycolysis and subsequent lactic acid production can significantly influence pHe.[8][10] If your cells have a very high glycolytic rate, the effect of CA IX inhibition on pHe might be less pronounced.
-
Inhibitor concentration and stability: Ensure you are using the optimal concentration of the inhibitor and that it is stable under your experimental conditions.
Q3: How can I confirm that my CA IX inhibitor is engaging its target in my experimental model?
A3: Target engagement can be assessed through several methods:
-
Biochemical assays: You can measure the enzymatic activity of CA IX in cell lysates or membrane fractions before and after treatment with the inhibitor.
-
Thermal shift assays: This technique can be used to demonstrate direct binding of the inhibitor to the CA IX protein.
-
Cellular pH measurements: A functional readout of target engagement is the measurement of intracellular pH (pHi).[11] Successful inhibition of CA IX should lead to a decrease in pHi under hypoxic conditions.[11]
-
Downstream signaling analysis: Inhibition of CA IX can affect downstream signaling pathways. Analyzing the phosphorylation status or expression levels of key proteins in these pathways can provide indirect evidence of target engagement.
Troubleshooting Guides
Problem 1: Inconsistent results in 3D spheroid models.
Symptoms:
-
High variability in spheroid size and viability after treatment.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Spheroid Formation | Ensure a consistent number of cells are seeded for spheroid formation. Use low-adhesion plates or hanging drop methods for uniform spheroid generation.[12][13] |
| Poor Inhibitor Penetration | 3D spheroids can mimic the diffusion limitations of solid tumors.[14] Increase the incubation time with the inhibitor or use smaller spheroids for initial experiments. Consider sectioning and staining spheroids to assess inhibitor penetration if a fluorescently-labeled inhibitor is available. |
| Heterogeneous Hypoxic Core | Spheroids develop a hypoxic core which can affect CA IX expression and inhibitor efficacy.[12] Characterize the hypoxic gradient in your spheroids using hypoxia probes (e.g., pimonidazole) and correlate it with CA IX expression. |
| Inappropriate Viability Assay | Standard 2D viability assays (e.g., MTS) may not be suitable for 3D models due to poor dye penetration.[14] Use assays that measure ATP levels (e.g., CellTiter-Glo) or perform image-based analysis of cell death using fluorescent probes.[14][15] |
Problem 2: Discrepancy between in vitro and in vivo efficacy.
Symptoms:
-
Potent inhibition of cell viability in 2D culture but limited anti-tumor activity in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The inhibitor may have poor bioavailability, rapid clearance, or may not reach effective concentrations in the tumor tissue. Conduct PK/PD studies to determine the inhibitor's profile in vivo. |
| Tumor Microenvironment Complexity | The in vivo tumor microenvironment is far more complex than in vitro models, with factors like hypoxia, acidosis, and interactions with stromal cells influencing drug response.[1][2] Utilize more complex in vitro models like 3D co-cultures or organoids to better mimic the in vivo setting. |
| Compensatory Mechanisms in vivo | The in vivo environment may allow for more robust compensatory mechanisms to overcome CA IX inhibition. Analyze tumor tissue from treated animals for upregulation of other pH regulators or activation of resistance pathways. |
| Monotherapy Insufficiency | CA IX inhibitors may be more effective in combination with other therapies.[6][16][17] Preclinical studies have shown that combining CA IX inhibitors with chemotherapy or immune checkpoint inhibitors can be more efficacious than monotherapy alone.[6][16][17] |
Quantitative Data Summary
Table 1: IC50 Values of Select CA IX Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Condition | IC50 (µM) | Reference |
| SLC-0111 | A375-M6 (Melanoma) | Normoxia | >100 | [17] |
| SLC-0111 | A375-M6 (Melanoma) | Acidosis (pH 6.5) | ~50 | [17] |
| SLC-0111 | MCF7 (Breast Cancer) | Normoxia | >100 | [17] |
| SLC-0111 | MCF7 (Breast Cancer) | Acidosis (pH 6.5) | ~75 | [17] |
| SLC-0111 | HCT116 (Colorectal) | Normoxia | >100 | [17] |
| SLC-0111 | HCT116 (Colorectal) | Acidosis (pH 6.5) | ~100 | [17] |
| Methazolamide | MIA PaCa-2 (Pancreatic) | Normoxia | ~4.09 mM (Monolayer) | [18] |
| Methazolamide | PANC-1 (Pancreatic) | Normoxia | ~0.7 mM (Monolayer) | [18] |
Table 2: Tumor pH in Normal and Cancer Tissues
| Tissue Type | Intracellular pH (pHi) | Extracellular pH (pHe) | Reference |
| Normal Tissues | ~7.2 | 7.2 - 7.5 | [8][19] |
| Solid Tumors | 7.0 - 7.2 | 6.4 - 7.0 | [8][9][19] |
Key Experimental Protocols
Western Blot for CA IX Expression
Objective: To determine the protein levels of CA IX in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA IX (e.g., NB100-417 or M75)[20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.[21]
-
Perform SDS-PAGE, loading 25 µg of total protein per lane.[21]
-
Transfer proteins to a membrane.[21]
-
Block the membrane in blocking buffer for at least 1 hour.[21]
-
Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.[22]
-
Wash the membrane three times with wash buffer (e.g., TBST).[21]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with wash buffer.[21]
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[21]
Clonogenic Survival Assay
Objective: To assess the long-term effect of a CA IX inhibitor on the ability of single cells to form colonies.[23]
Materials:
-
6-well plates
-
Complete cell culture medium
-
CA IX inhibitor
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[24]
-
Treat the cells with varying concentrations of the CA IX inhibitor.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.[24]
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol.
-
Stain the colonies with crystal violet solution for 10-20 minutes.[24][25]
-
Gently wash the wells with water and allow them to air dry.[24]
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[25]
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
3D Spheroid Formation and Viability Assay
Objective: To evaluate the efficacy of a CA IX inhibitor in a 3D cell culture model.[12][26]
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Complete cell culture medium
-
CA IX inhibitor
-
ATP-based viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in ultra-low attachment plates to allow for spheroid formation.[13]
-
Culture for 3-5 days until spheroids of a desired size are formed.
-
Treat the spheroids with the CA IX inhibitor at various concentrations.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Measure spheroid viability using an ATP-based assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence.[14]
-
Alternatively, spheroid size and morphology can be monitored over time using bright-field microscopy as a measure of treatment effect.[15]
Visualizations
Caption: Role of CA IX in the hypoxic tumor microenvironment and the effect of its inhibition.
Caption: General experimental workflow for evaluating CA IX inhibitor efficacy.
Caption: A logical troubleshooting guide for addressing reduced CA IX inhibitor efficacy.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | Semantic Scholar [semanticscholar.org]
- 4. ashpublications.org [ashpublications.org]
- 5. [PDF] Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pH and Its Measurement | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Mapping pH at Cancer Cell Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 14. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 15. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manipulating extracellular tumour pH: an effective target for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02095G [pubs.rsc.org]
- 20. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 24. Functional Chemoresistance Characterization: A Method to Evaluate Drug Resistance in Cancer Cells Using Clonogenic Assay [jove.com]
- 25. Clonogenic Assay [bio-protocol.org]
- 26. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
Technical Support Center: Synthesis of Carbonic Anhydrase IX Inhibitor SLC-0111 (CAIX Inhibitor 24)
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of the carbonic anhydrase IX (CAIX) inhibitor SLC-0111, referred to here as CAIX Inhibitor 24. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for SLC-0111?
A1: The most common and direct synthesis of SLC-0111 involves the reaction of sulfanilamide (B372717) with 4-fluorophenyl isocyanate. This is a nucleophilic addition reaction where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of the isocyanate, forming a stable urea (B33335) linkage.[1]
Q2: Are there alternative, safer methods to the use of isocyanates?
A2: Yes, due to the hazardous nature of isocyanates, several phosgene-free methods have been developed. One common alternative involves the in situ generation of the isocyanate from a more stable precursor. Another approach is the use of carbonyldiimidazole (CDI) as a phosgene (B1210022) equivalent to couple sulfanilamide with 4-fluoroaniline.[2] A third method involves the reaction of sulfanilamide with 4-fluorophenylurea (B1293571) in the presence of an acid catalyst.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A suitable mobile phase, such as ethyl acetate (B1210297)/petroleum ether (8:2), will show the consumption of the starting materials (sulfanilamide and 4-fluorophenyl isocyanate/urea) and the formation of the SLC-0111 product. The product spot can be visualized under UV light.[3]
Q4: What are the expected appearances and melting points of the starting materials and the final product?
A4: Sulfanilamide is a white powder. SLC-0111 is typically obtained as a pinkish-white to white powder. The reported melting point for SLC-0111 is in the range of 233-236 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 4-fluorophenyl isocyanate: Isocyanates are sensitive to moisture and can hydrolyze over time. 2. Poor solubility of sulfanilamide: Sulfanilamide may not be fully dissolved in the reaction solvent, limiting its availability to react. 3. Low reaction temperature: The reaction may be too slow at a lower temperature. | 1. Use a fresh or properly stored bottle of 4-fluorophenyl isocyanate. Ensure anhydrous reaction conditions. 2. Use a co-solvent like DMF or THF to improve the solubility of sulfanilamide.[4] 3. Gently heat the reaction mixture as specified in the protocol. |
| Presence of a Major Side Product with a High Rf Value on TLC | Formation of symmetrical 4,4'-bis(fluorophenyl)urea: This occurs if there is excess 4-fluorophenyl isocyanate or if the isocyanate dimerizes.[3] | 1. Use a stoichiometric or slight excess of sulfanilamide relative to the isocyanate. 2. Add the isocyanate solution dropwise to the sulfanilamide solution to maintain a low concentration of the isocyanate. |
| Product is Difficult to Purify or Recrystallize | 1. Presence of unreacted starting materials: Contamination with sulfanilamide or 4-fluorophenylurea can interfere with crystallization. 2. Product is poorly soluble in common recrystallization solvents. | 1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., hot water).[3] 2. Recrystallization can be performed using aqueous ethanol (B145695) or other suitable solvent mixtures.[3] For highly insoluble sulfonamides, consider purification by column chromatography or trituration. |
| The Final Product is a Different Color than Expected (e.g., reddish-brown) | Presence of impurities or degradation products: This can arise from side reactions or the use of impure starting materials. | Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. Verify the purity using TLC and melting point analysis.[5] |
Data Presentation
Table 1: Comparison of Synthetic Methods for SLC-0111
| Method | Starting Materials | Solvent | Reaction Time | Yield | Reference |
| Method A (Isocyanate) | Sulfanilamide, 4-Fluorophenyl isocyanate | Acetonitrile (B52724) or DMF/THF | ~12 hours | ~70% | [6] |
| Method B (Phenylurea) | Sulfanilamide, 4-Fluorophenylurea | Water with HCl | 6 hours | ~30% | [3] |
| Method C (Ureido benzenesulfonamide) | Ureido benzenesulfonamide, 4-Fluoroaniline | Water with HCl | 6 hours | ~50% | [3] |
| Method D (Butanol) | Ureido benzenesulfonamide, 4-Fluoroaniline | Butanol | Not specified | ~80% | [3] |
Experimental Protocols
Method 1: Synthesis from Sulfanilamide and 4-Fluorophenyl Isocyanate
This is the most direct method for the synthesis of SLC-0111.
-
Dissolve Sulfanilamide: Dissolve sulfanilamide (1 equivalent) in a suitable anhydrous solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add Isocyanate: Slowly add a solution of 4-fluorophenyl isocyanate (1 equivalent) in the same solvent to the sulfanilamide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitoring: Monitor the reaction progress by TLC using an 8:2 mixture of ethyl acetate and petroleum ether as the mobile phase.
-
Work-up: After the reaction is complete, the precipitate is typically collected by filtration.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield pure SLC-0111.[3]
Visualizations
References
- 1. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase Inhibitors for hCA IX
Disclaimer: This technical support center provides guidance on improving the selectivity of carbonic anhydrase inhibitors for the tumor-associated human carbonic anhydrase IX (hCA IX) isoform. While the prompt specified "inhibitor 24," a publicly documented inhibitor with this specific designation and associated selectivity data could not be identified. Therefore, this guide offers general strategies, troubleshooting advice, and protocols applicable to the development of selective hCA IX inhibitors, using examples from published research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective hCA IX inhibitors?
A1: The principal difficulty lies in the high degree of structural similarity among the active sites of the 15 human carbonic anhydrase isoforms.[1][2] The catalytic zinc ion and the surrounding amino acid residues are highly conserved, which makes it challenging to design compounds that specifically target hCA IX without affecting other crucial isoforms, such as the ubiquitously expressed hCA I and hCA II. Inhibition of these off-target isoforms can lead to undesirable side effects.[1]
Q2: What are the key strategies to improve the selectivity of inhibitors for hCA IX over hCA II?
A2: Several rational design strategies can be employed to enhance selectivity for hCA IX:
-
The "Tail Approach": This strategy involves designing inhibitors with a zinc-binding group (ZBG), typically a sulfonamide, and a "tail" portion that extends out of the active site. This tail can be modified to interact with non-conserved amino acid residues at the entrance of the active site cavity, thereby conferring isoform specificity.[3]
-
Exploiting Unique Active Site Residues: Key differences in the amino acid composition of the active sites of hCA isoforms can be leveraged. For instance, residue 131 is a valine in hCA IX, while it is a larger phenylalanine in hCA II. This difference creates a more spacious binding pocket in hCA IX that can accommodate bulkier inhibitor moieties, a feature that can be exploited to achieve selectivity.[4][5]
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of hCA IX and hCA II in complex with inhibitors can reveal subtle conformational differences in the active sites. This information can guide the design of new inhibitors with improved shape complementarity and specific interactions with hCA IX.
-
Targeting the Proteoglycan (PG) Domain: hCA IX possesses a unique N-terminal proteoglycan domain that is absent in most other human CAs. While most small molecule inhibitors target the catalytic domain, the PG domain presents an alternative target for developing highly selective therapeutic agents, such as monoclonal antibodies.
Q3: How does the tumor microenvironment influence the activity of hCA IX and its inhibitors?
A3: The tumor microenvironment, characterized by hypoxia (low oxygen) and extracellular acidosis, is a key regulator of hCA IX expression and activity. Hypoxia induces the expression of hCA IX through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[6] Therefore, hCA IX is predominantly found in solid tumors. Inhibitors designed to be effective in this acidic environment, or those that are selectively activated under hypoxic conditions (prodrugs), can offer enhanced tumor specificity.
Troubleshooting Guides
Issue 1: A newly synthesized inhibitor demonstrates high potency against hCA IX but poor selectivity over hCA II.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| The inhibitor primarily interacts with the highly conserved residues deep within the active site. | Redesign the inhibitor using the "tail approach." Add chemical moieties that can form specific interactions with non-conserved residues near the entrance of the hCA IX active site. | Increased Ki for hCA II while maintaining or improving the Ki for hCA IX, resulting in a better selectivity index. |
| The inhibitor is too flexible and can adopt conformations that fit into the active sites of multiple isoforms. | Introduce conformational constraints into the inhibitor's structure, such as incorporating cyclic fragments. | Reduced flexibility may prevent the inhibitor from binding effectively to the slightly different active site of hCA II. |
| Assay conditions (e.g., pH, buffer composition) are not optimal for differentiating between isoform activities. | Systematically vary the assay parameters. For instance, test different pH values to find conditions that might favor hCA IX inhibition or disfavor hCA II inhibition. | Enhanced differentiation between the inhibitory activity against the target and off-target isoforms. |
Issue 2: Inconsistent or non-reproducible results in the enzyme inhibition assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate pipetting, especially of small volumes of inhibitor or enzyme. | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare serial dilutions of the inhibitor carefully. | Reduced variability between replicate wells and more reliable IC50 or Ki values. |
| Instability or precipitation of the test compound in the assay buffer. | Check the solubility of the inhibitor in the assay buffer. A small amount of a co-solvent like DMSO is often used, but its final concentration should be kept low and consistent across all wells. | Consistent inhibitor concentrations throughout the assay, leading to more accurate results. |
| Inactive enzyme. | Always include a positive control inhibitor with a known Ki value (e.g., acetazolamide) to verify that the enzyme is active and the assay is performing as expected. | Confirmation that the assay setup is correct and that any lack of inhibition is due to the test compound's properties. |
Quantitative Data Presentation
The following table summarizes the inhibition data for a series of ureido-substituted benzenesulfonamides against hCA IX and hCA II, illustrating how structural modifications can impact potency and selectivity.
| Compound | hCA IX Ki (nM) | hCA II Ki (nM) | Selectivity Index (Ki hCA II / Ki hCA IX) |
| U-CH₃ | 7 | 1765 | 252 |
| U-F (SLC-0111) | 45 | 960 | 21 |
| U-NO₂ | 1 | 15 | 15 |
Data extracted from a study on ureido-substituted benzenesulfonamides.[7]
Signaling Pathway Diagram
Experimental Protocols & Workflows
Stopped-Flow CO₂ Hydration Assay for Measuring Ki
This is the gold-standard method for determining the inhibition constants (Ki) of carbonic anhydrase inhibitors. It directly measures the enzyme's catalytic activity on its natural substrate, CO₂.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TAPS buffer with 100 mM NaClO₄, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified recombinant hCA IX or hCA II in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in DMSO, followed by serial dilutions in the assay buffer.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water at a controlled temperature (e.g., 25°C).
-
Indicator Solution: A pH indicator dye (e.g., 4-nitrophenol) is added to the enzyme/inhibitor solution.
-
-
Instrumentation Setup:
-
A stopped-flow spectrophotometer is required.
-
Set the measurement wavelength to the absorbance maximum of the indicator dye (e.g., 400 nm for 4-nitrophenol).
-
-
Data Acquisition:
-
One syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor solution (with the pH indicator).
-
The second syringe is loaded with the CO₂-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance over time is recorded as the pH changes due to the enzymatic reaction.
-
The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
-
Data Analysis:
-
The initial rates are measured at various substrate (CO₂) and inhibitor concentrations.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
-
p-Nitrophenylacetate (pNPA) Esterase Activity Assay
This is a colorimetric assay suitable for high-throughput screening of CA inhibitors. It measures the esterase activity of carbonic anhydrase, which is a secondary function of the enzyme.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Purified recombinant hCA IX or hCA II in assay buffer.
-
Inhibitor Solutions: Serial dilutions of the inhibitor in assay buffer (with a small, constant amount of DMSO).
-
Substrate Solution: p-Nitrophenylacetate (pNPA) dissolved in a solvent like acetonitrile (B52724) and then diluted in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the inhibitor solutions at various concentrations (and a vehicle control).
-
Add the enzyme solution to all wells except the blank (no-enzyme control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (the yellow product) from the slope of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control (spontaneous hydrolysis of pNPA) from all other rates.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Carbonic anhydrase inhibitor 24 in biological matrices
Welcome to the technical support center for the stability testing of Carbonic Anhydrase Inhibitor 24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in biological matrices?
Q2: Which biological matrices are most relevant for stability testing of a systemic carbonic anhydrase inhibitor?
A2: For a systemically acting carbonic anhydrase inhibitor, the most relevant biological matrices for stability testing are whole blood, plasma, and liver fractions (microsomes or S9).[7][8][9] Whole blood stability is crucial to assess degradation during sample collection and handling before plasma is separated.[9][10][11] Plasma stability evaluates the impact of plasma enzymes.[4][8] Liver fractions are essential for understanding hepatic metabolism, which is a primary route of elimination for many drugs.[7][12]
Q3: What are the key differences between using liver microsomes and S9 fractions for metabolic stability assessment?
A3: Liver microsomes primarily contain Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[7] The S9 fraction, on the other hand, contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[5][6][13] Therefore, S9 fractions provide a more comprehensive assessment of a compound's overall hepatic metabolism, including conjugation reactions.[5][13] The choice between microsomes and S9 depends on the expected metabolic pathways of the inhibitor.
Q4: What are the typical causes of poor stability for a small molecule like this compound?
A4: Poor stability can be attributed to several factors, including enzymatic degradation by hydrolases, esterases, or CYPs present in the biological matrix.[4][8] Chemical instability due to factors like pH, temperature, and light exposure can also contribute to degradation.[3][14] For carbonic anhydrase inhibitors, which often contain sulfonamide groups, the chemical environment of the matrix can influence stability.
Q5: How is stability data typically expressed?
A5: Stability data is commonly expressed as the percentage of the parent compound remaining over time.[15] From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated.[15][16] These parameters are crucial for predicting the in vivo behavior of the drug.[17]
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate samples. | Inconsistent pipetting, improper mixing, or issues with the analytical method.[18] | Ensure accurate pipetting and thorough mixing of all solutions. Verify the precision and accuracy of the bioanalytical method (e.g., LC-MS/MS).[18] |
| Inhibitor 24 appears unstable in the minus-cofactor control in microsomal/S9 assays. | The compound may be chemically unstable in the incubation buffer or susceptible to degradation by enzymes not requiring the added cofactor. | Assess the chemical stability of the inhibitor in the incubation buffer alone. Consider if other enzymes present in the liver fractions could be responsible. |
| Rapid degradation is observed at the 0-minute time point. | This could indicate very rapid enzymatic degradation or instability during the sample processing and extraction steps.[3] | Prepare a "time zero" sample by adding the stop solution before adding the test compound to assess for degradation during sample workup. |
| Precipitation of the inhibitor is observed during the assay. | The concentration of the inhibitor may exceed its solubility in the biological matrix or incubation buffer. | Reduce the final concentration of the inhibitor in the incubation. Ensure the final percentage of the organic solvent used for the stock solution (e.g., DMSO) is low (typically <1%).[12] |
| Inconsistent results between different lots of biological matrices (e.g., plasma, microsomes). | Biological matrices can have significant lot-to-lot variability in enzyme activity. | Whenever possible, use a pooled lot of matrix for a series of experiments. Always run a positive control with a known metabolic profile to qualify each new lot.[7] |
Experimental Protocols
Below are detailed methodologies for key stability experiments for this compound.
Protocol 1: Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate solvent (e.g., acetonitrile).[16]
-
-
Incubation:
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate.[8][20]
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[4][7]
-
Centrifuge the samples to precipitate proteins.[20]
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining Inhibitor 24.[7][21]
-
Protocol 2: Whole Blood Stability Assay
-
Preparation and Incubation:
-
Sample Processing:
-
Analysis:
-
Analyze the plasma samples using a validated bioanalytical method to quantify the concentration of Inhibitor 24.[21] The stability is assessed by comparing the concentrations at different time points to the initial concentration.
-
Protocol 3: Liver Microsomal/S9 Stability Assay
-
Preparation of Reaction Mixture:
-
Prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[12][16]
-
Thaw liver microsomes or S9 fraction and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in the buffer.[6][12] Keep on ice.
-
Prepare a cofactor solution. For microsomes, this is typically NADPH.[7][22] For S9 fractions, a cocktail of cofactors including NADPH and UDPGA may be used to assess both Phase I and Phase II metabolism.[5][6]
-
-
Incubation:
-
Pre-incubate the microsomal/S9 suspension and the test compound at 37°C.
-
Initiate the reaction by adding the cofactor solution.[12]
-
-
Sampling and Analysis:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[6]
-
Stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][12]
-
Process the samples by centrifugation to remove precipitated proteins.[16]
-
Analyze the supernatant using LC-MS/MS to measure the depletion of Inhibitor 24 over time.[7][12]
-
Data Presentation
The following tables summarize typical data generated from stability studies.
Table 1: Stability of this compound in Plasma from Different Species
| Time (min) | Human Plasma (% Remaining) | Rat Plasma (% Remaining) | Mouse Plasma (% Remaining) |
| 0 | 100 | 100 | 100 |
| 15 | 98.5 | 95.2 | 92.1 |
| 30 | 96.1 | 88.7 | 83.5 |
| 60 | 92.3 | 75.4 | 68.2 |
| 120 | 85.6 | 55.9 | 45.1 |
| t½ (min) | >120 | 105 | 88 |
Table 2: Metabolic Stability of this compound in Liver Fractions
| Time (min) | Human Liver Microsomes (% Remaining) | Human Liver S9 Fraction (% Remaining) |
| 0 | 100 | 100 |
| 5 | 85.2 | 82.1 |
| 15 | 60.1 | 55.4 |
| 30 | 35.8 | 30.2 |
| 45 | 15.3 | 12.8 |
| t½ (min) | 22.5 | 20.1 |
| CLint (µL/min/mg protein) | 30.8 | 34.5 |
Visualizations
Signaling Pathway
Carbonic anhydrases play a crucial role in pH regulation and CO2/bicarbonate sensing, which can influence various cellular signaling pathways.[23][24][25]
Caption: Inhibition of Carbonic Anhydrase by Inhibitor 24.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro stability assay.
Caption: General workflow for in vitro stability assays.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. mttlab.eu [mttlab.eu]
- 6. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. nuvisan.com [nuvisan.com]
- 18. simbecorion.com [simbecorion.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. apexbt.com [apexbt.com]
- 24. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
How to minimize the side effects of systemic carbonic anhydrase inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of systemic carbonic anhydrase inhibitors (CAIs) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with systemic carbonic anhydrase inhibitors in experimental settings?
A1: Systemic CAIs are associated with a range of side effects, with the most frequently reported in research settings being paresthesia (tingling in extremities), dysgeusia (altered taste), polyuria (increased urination), and fatigue.[1][2] These effects are generally considered tolerable but can impact experimental outcomes by affecting the subject's well-being and compliance.[1]
Q2: Are the common side effects of acetazolamide (B1664987) dose-dependent?
A2: Yes, several common side effects of acetazolamide (AZM), a widely used systemic CAI, have been shown to be dose-dependent. The risk for paresthesia and dysgeusia significantly increases with higher daily doses.[1][2] While there is a trend for fatigue to increase with higher doses, the evidence is less conclusive.[1][2] Polyuria, however, does not appear to show a clear dose-dependent relationship.[1]
Q3: What are the more severe, less common side effects of systemic CAIs to be aware of during preclinical or clinical studies?
A3: While less frequent, severe adverse events can occur and require immediate attention. These include metabolic acidosis, electrolyte imbalances (hypokalemia), kidney stone formation, and in rare cases, blood dyscrasias like aplastic anemia and agranulocytosis.[3] It is crucial to monitor for signs of these conditions, especially in long-term or high-dose studies.
Q4: How can I proactively minimize the side effects of systemic CAIs in my experimental design?
A4: Proactive minimization of side effects can be achieved through several strategies:
-
Dose Optimization: Utilize the lowest effective dose to achieve the desired therapeutic or experimental endpoint.[4] Dose-response studies are crucial to identify this threshold.
-
Gradual Dose Escalation: A gradual increase in the dosage at the beginning of a study can improve tolerability.[5]
-
Subject Selection: Carefully screen subjects for pre-existing conditions that may increase the risk of side effects, such as renal or hepatic impairment.
-
Hydration: Ensure adequate hydration of animal subjects to mitigate the risk of kidney stone formation, a known side effect of CAIs.
Q5: Is it effective to switch between different systemic CAIs if side effects are observed?
A5: Switching between different CAIs, for example from acetazolamide to methazolamide (B1676374), can be a viable strategy to improve tolerability.[5] Different CAIs have varying pharmacokinetic and pharmacodynamic profiles, which may result in a more favorable side effect profile in some subjects.[5]
Troubleshooting Guides
Issue 1: Subject exhibits signs of metabolic acidosis (e.g., rapid breathing, lethargy).
-
Immediate Action:
-
Confirm metabolic acidosis by analyzing a blood sample for pH, pCO₂, and bicarbonate levels.
-
If confirmed and severe, consider immediate termination of the experiment for the affected subject.
-
-
Mitigation Strategies for Future Experiments:
-
Bicarbonate Supplementation: For mild to moderate acidosis, administering sodium bicarbonate can help correct the pH imbalance.[6][7] This can be provided in the drinking water for animal models.
-
Dose Reduction: The current dose of the CAI may be too high. Conduct a dose-response study to determine the minimal effective dose that produces the desired effect with an acceptable level of acidosis.
-
Alternative Inhibitor: Consider using a different CAI. For instance, methazolamide is suggested to cause less severe acidosis compared to acetazolamide.[8]
-
Issue 2: High incidence of paresthesia and dysgeusia reported in study subjects.
-
Underlying Cause: These side effects are strongly dose-dependent.[1][2]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Assess if the administered dose is higher than necessary for the intended biological effect.
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the lowest dose with efficacy. A meta-analysis has shown that the odds of paresthesia and dysgeusia increase significantly with higher doses of acetazolamide.[1][2]
-
Subject Communication (Clinical Setting): In a clinical research setting, inform participants that these side effects are common and often transient. However, persistent or severe symptoms should be reported.
-
Data Presentation
Table 1: Dose-Dependent Incidence of Common Acetazolamide Side Effects
| Side Effect | Daily Dose of Acetazolamide | Odds Ratio (vs. Placebo) | Number Needed to Harm (NNH) |
| Paresthesia | < 400 mg | - | 2.3[1][9] |
| 400-600 mg | Increased risk[1][2] | ||
| > 600 mg | Further increased risk[1][2] | ||
| Dysgeusia | < 400 mg | - | 18[1][9] |
| 400-600 mg | Increased risk[1][2] | ||
| > 600 mg | Further increased risk[1][2] | ||
| Fatigue | < 400 mg | - | 11[1][9] |
| 400-600 mg | Non-significant increase[1][2] | ||
| > 600 mg | Non-significant increase[1][2] | ||
| Polyuria | All doses | Increased risk | 17[1][9] |
Data synthesized from a systematic review and meta-analysis of 42 studies.[1][9] The odds of paresthesias and dysgeusia were found to increase by 1.8-fold and 3.1-fold, respectively, for each step up in dose category.[1][2]
Experimental Protocols
Protocol 1: In Vivo Assessment of Metabolic Acidosis in a Rodent Model
Objective: To induce and monitor metabolic acidosis following the administration of a systemic carbonic anhydrase inhibitor.
Materials:
-
Wistar rats (or other appropriate rodent model)
-
Carbonic anhydrase inhibitor (e.g., acetazolamide)
-
Vehicle for drug administration (e.g., sterile saline)
-
Blood gas analyzer
-
Heparinized capillary tubes or syringes
-
Metabolic cages (optional, for urine collection)
Procedure:
-
Baseline Measurements: Acclimatize animals to the experimental conditions. Record baseline body weight. Collect a small blood sample from the tail vein or another appropriate site into a heparinized tube. Immediately analyze the sample for baseline pH, pCO₂, and bicarbonate levels.
-
Drug Administration: Administer the CAI at the desired dose and route (e.g., intraperitoneal, oral gavage). A control group should receive the vehicle alone.
-
Monitoring: At predetermined time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood samples for blood gas analysis. Monitor animals for clinical signs of acidosis, such as increased respiratory rate.
-
Urine Analysis (Optional): If using metabolic cages, collect urine over 24-hour periods to measure urine volume, pH, and bicarbonate excretion.
-
Data Analysis: Compare the changes in blood gas parameters and urine chemistry between the treatment and control groups.
Protocol 2: In Vitro Measurement of Intracellular pH (pHi) Inhibition
Objective: To assess the effect of a carbonic anhydrase inhibitor on intracellular pH regulation in a cell line.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line or primary cell culture)
-
pH-sensitive fluorescent dye (e.g., SNARF-1 AM or BCECF-AM)
-
Carbonic anhydrase inhibitor
-
Balanced salt solution (e.g., Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader with ratio imaging capabilities
-
Calibration buffers with known pH values and a protonophore (e.g., nigericin)
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Wash the cells with a balanced salt solution. Incubate the cells with the pH-sensitive fluorescent dye (e.g., 7 µM SNARF-1 AM) for approximately 30 minutes at 37°C.[10]
-
Baseline Measurement: Wash off the excess dye and replace it with fresh balanced salt solution. Measure the baseline fluorescence ratio at the appropriate excitation and emission wavelengths for the chosen dye.
-
Inhibitor Application: Add the carbonic anhydrase inhibitor at the desired concentration to the cells.
-
Induce pH Change: Induce an intracellular acid load, for example, by ammonium (B1175870) chloride prepulse or by switching to a bicarbonate-buffered solution equilibrated with CO₂.
-
Data Acquisition: Record the changes in the fluorescence ratio over time in the presence and absence of the inhibitor.
-
Calibration: At the end of the experiment, perfuse the cells with calibration buffers containing nigericin (B1684572) to generate a calibration curve of fluorescence ratio versus pHi.
-
Data Analysis: Convert the fluorescence ratio data to pHi values using the calibration curve. Compare the rate and extent of pHi changes between the control and inhibitor-treated cells.
Visualizations
Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.
Caption: In Vivo Experimental Workflow for Assessing Metabolic Acidosis.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the lowest effective dose of acetazolamide for the prophylaxis of acute mountain sickness: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing side effects of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor side effects. Serum chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Carbonic Anhydrase Inhibitors: SLC-0111 (U-104) Versus Acetazolamide
A detailed examination of two prominent carbonic anhydrase inhibitors, the selective SLC-0111 and the pan-inhibitor acetazolamide (B1664987), reveals significant differences in their preclinical profiles. This guide provides a comprehensive comparison of their performance in various experimental models, offering valuable insights for researchers and drug development professionals in oncology.
The tumor microenvironment, characterized by hypoxia and acidosis, presents a significant challenge in cancer therapy. Carbonic anhydrase IX (CAIX), a cell surface enzyme highly expressed in many solid tumors under hypoxic conditions, plays a crucial role in maintaining pH homeostasis, thereby promoting tumor cell survival, proliferation, and metastasis.[1][2] Inhibition of CAIX has emerged as a promising therapeutic strategy. This guide compares the preclinical data of SLC-0111 (also known as U-104), a potent and selective inhibitor of the tumor-associated CAIX and CAXII isoforms, with acetazolamide, a long-established, non-selective carbonic anhydrase inhibitor.[1][3][4]
Quantitative Data Summary
The preclinical efficacy and selectivity of SLC-0111 and acetazolamide have been evaluated across various studies. The following tables summarize the key quantitative data regarding their inhibitory activity, in vitro efficacy, and pharmacokinetic parameters.
Table 1: Inhibitory Activity against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 |
| Acetazolamide | High (micromolar range) | High (micromolar range) | Low nanomolar | Low nanomolar |
Data compiled from multiple sources.[2][4] Note: Lower Ki values indicate stronger inhibition.
SLC-0111 demonstrates significantly higher selectivity for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII, which are the primary off-target isoforms.[1] In contrast, acetazolamide inhibits a broader range of carbonic anhydrase isoforms.[2]
Table 2: In Vitro Efficacy in Glioblastoma Cell Lines under Hypoxia
| Cell Line | Treatment | Effect |
| U251 | SLC-0111 | Significant anti-proliferative effect (IC50 ~80-100 µM) |
| Acetazolamide | No effect on cell proliferation | |
| T98G | SLC-0111 | Significant anti-proliferative effect (IC50 ~80-100 µM) |
| Acetazolamide | No effect on cell proliferation | |
| U87MG | SLC-0111 | Significant anti-proliferative effect (IC50 ~80-100 µM) |
| Acetazolamide | No effect on cell proliferation |
Data from a study comparing the antiproliferative effects after 72 hours of treatment in hypoxic conditions.[2]
Table 3: Pharmacokinetic Parameters
| Parameter | SLC-0111 (Human, Phase I) | Acetazolamide (Rodent) |
| Administration | Oral | Intraperitoneal |
| Recommended Phase 2 Dose | 1000 mg/day | 40 mg/kg |
| Key Observation | Generally well-tolerated at doses of 1000 mg daily or below.[5] | Higher ventilation in room air.[6] |
Pharmacokinetic data for SLC-0111 is from a Phase I clinical trial in patients with advanced solid tumors.[5] Acetazolamide data is from a preclinical study in mice.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay
The antiproliferative effects of SLC-0111 and acetazolamide were evaluated on various cancer cell lines.[2]
-
Cell Lines: Human glioblastoma cell lines U87MG, U251, and T98G were utilized.[2]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum. For hypoxic conditions, cells were maintained in an incubator with 1% O2 and 5% CO2.[2]
-
Treatment: Acetazolamide was sourced commercially, while SLC-0111 was synthesized as previously described.[2] Cells were treated with varying concentrations of the inhibitors for 72 hours.[2]
-
Analysis: The impact on cell proliferation was assessed to determine the efficacy of each inhibitor under hypoxic conditions, which mimic the tumor microenvironment.[2]
In Vivo Tumor Xenograft Model
Preclinical in vivo efficacy of SLC-0111 has been demonstrated in various xenograft models.[3][4]
-
Animal Model: Female Balb/c-nude mice are commonly used for establishing tumor xenografts.[7]
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are implanted into the mammary fat pads of the mice.[3][7]
-
Treatment Regimen: Once tumors reach a specified volume (e.g., 50 mm³), mice are treated with the vehicle, SLC-0111 (e.g., 100 mg/kg via oral gavage), or in combination with other chemotherapeutic agents.[8]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67), can be performed.[7][8]
Signaling Pathways and Experimental Workflows
Caption: CAIX maintains pH homeostasis in tumor cells.
Caption: Workflow for a typical in vivo xenograft study.
Concluding Remarks
The preclinical data strongly suggests that SLC-0111, with its high selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII, offers a more targeted therapeutic approach compared to the non-selective inhibitor acetazolamide.[1][2] In preclinical cancer models, particularly under hypoxic conditions that are representative of the tumor microenvironment, SLC-0111 demonstrates superior antiproliferative activity where acetazolamide shows little to no effect.[2] These findings highlight the potential of SLC-0111 as a promising candidate for further development in oncology, particularly in combination with standard chemotherapies to overcome resistance in hypoxic solid tumors.[1][9] The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers designing and interpreting preclinical studies in this area.
References
- 1. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetazolamide protects against posthypoxic unstable breathing in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonic Anhydrase Inhibitor 24 and Dorzolamide: A Guide for Researchers
This guide provides a detailed comparative analysis of a novel carbonic anahydrase inhibitor, compound 24 (a morpholine-derived thiazole), and the clinically established drug, dorzolamide (B1670892). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, supported by experimental data and detailed methodologies.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[2] Dorzolamide is a potent, second-generation topical carbonic anhydrase inhibitor widely used in the management of glaucoma to lower intraocular pressure (IOP).[2] Compound 24 is a recently synthesized morpholine-derived thiazole (B1198619) that has demonstrated significant inhibitory activity against bovine carbonic anhydrase-II (bCA-II).[1][3][4] This guide aims to provide a side-by-side comparison of these two inhibitors to aid in further research and development.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of Carbonic Anhydrase Inhibitor 24 and dorzolamide against various carbonic anhydrase isoforms.
Table 1: Inhibitory Activity Against Carbonic Anhydrase II (CA-II)
| Inhibitor | Enzyme Source | Inhibition Metric | Value | Reference |
| Inhibitor 24 | Bovine (bCA-II) | Kᵢ | 9.64 ± 0.007 µM | [1][3][4] |
| Dorzolamide | Human (hCA-II) | Kᵢ | 8 nM (0.008 µM) | [4] |
| Dorzolamide | Bovine (bCA-II) | IC₅₀ | 2.4 µM | [5] |
Table 2: Inhibitory Activity of Dorzolamide Against Other Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Metric | Value | Reference |
| hCA-I | Kᵢ | > 3,000 nM | |
| hCA-IV | Kᵢ | 53 nM |
Note: Data for the inhibitory activity of Inhibitor 24 against other carbonic anhydrase isoforms is not currently available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Inhibitory Activity of Compound 24 against Bovine Carbonic Anhydrase-II
The inhibitory activity of the morpholine-derived thiazole compound 24 against bovine carbonic anhydrase-II (bCA-II) was determined using a spectrophotometric assay.[1][3][4]
Materials:
-
Bovine Carbonic Anhydrase-II (bCA-II)
-
HEPES-Tris buffer
-
p-nitrophenyl acetate (B1210297) (p-NPA) as substrate
-
Compound 24 (dissolved in DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
A total assay volume of 200 µL was used per well.
-
To each well, 140 µL of HEPES-Tris buffer, 20 µL of bCA-II solution (0.1 mg/mL in HEPES-Tris buffer), and 20 µL of the test compound (at various concentrations) were added.
-
The enzyme and inhibitor were pre-incubated for 15 minutes at 25°C.
-
The enzymatic reaction was initiated by adding 20 µL of p-NPA (0.7 mM in methanol).
-
The change in absorbance at 400 nm was monitored for 30 minutes with a 1-minute interval using a microplate spectrophotometer.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) was determined from a dose-response curve.
-
For the most potent compounds, including inhibitor 24, kinetic studies were performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition using Lineweaver-Burk and Dixon plots.[1][3][4]
Determination of Inhibitory Activity of Dorzolamide against Carbonic Anhydrase in Cultured Bovine Corneal Endothelial Cells
The inhibitory effect of dorzolamide on carbonic anhydrase activity in cultured bovine corneal endothelial cells (BCECs) was assessed by measuring the intracellular pH changes upon CO₂ exposure.[5]
Materials:
-
Cultured bovine corneal endothelial cells (BCECs) on glass coverslips
-
HCO₃⁻-free Ringer's solution
-
CO₂-HCO₃⁻ Ringer's solution
-
pH-sensitive fluorescent dye: 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF)
-
Dorzolamide solutions of varying concentrations
-
Fluorescence microscopy setup
Procedure:
-
BCECs grown on coverslips were loaded with the BCECF dye.
-
The cells were then perfused with HCO₃⁻-free Ringer's solution.
-
The inward flux of CO₂ was initiated by switching the perfusion to a CO₂-HCO₃⁻ Ringer's solution, which causes a transient decrease in intracellular pH (pHi).
-
The subsequent return to the HCO₃⁻-free Ringer's solution induced an outward flux of CO₂.
-
The changes in pHi were monitored using fluorescence microscopy by measuring the ratio of fluorescence emission at excitation wavelengths of 495 nm and 440 nm.
-
The maximum rate of change of pHi during the initial acidification (inward CO₂ flux) was used as a quantitative measure of the total CA activity.
-
The experiment was repeated in the presence of different concentrations of dorzolamide to determine its inhibitory effect.
-
The IC₅₀ value was calculated from a sigmoidal dose-response curve of the percentage of inhibition versus the concentration of dorzolamide.[5]
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion
Caption: Mechanism of carbonic anhydrase inhibition in reducing aqueous humor secretion.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: General workflow for an in vitro carbonic anhydrase spectrophotometric inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Validating the Specificity of Carbonic Anhydrase Inhibitors: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of a representative carbonic anhydrase inhibitor, herein referred to as Inhibitor 24, against various human carbonic anhydrase (hCA) isoforms. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its specificity, supported by experimental data and detailed protocols. The performance of Inhibitor 24 is benchmarked against commonly used carbonic anhydrase inhibitors to provide a broader context for its potential applications.
Data Presentation: Comparative Inhibitory Activity
The selectivity of a carbonic anhydrase inhibitor is a critical determinant of its therapeutic potential and is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the target isoform versus other off-target isoforms. A higher selectivity ratio, calculated as Ki (off-target)/Ki (on-target), indicates greater specificity.[1]
The table below summarizes the inhibitory activity (Ki in nM) of a representative selective inhibitor (Inhibitor 24) against four key hCA isoforms: hCA I, II, IX, and XII. For comparative purposes, data for Acetazolamide, a non-selective inhibitor, and SLC-0111, an inhibitor selective for hCA IX and XII, are also included.[1]
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA I/hCA II) | Selectivity Ratio (hCA II/hCA IX) |
| Inhibitor 24 (Example) | 240 | 19 | 25 | 8.8 | 12.6 | 0.76 |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 5.7 | 20.8 | 0.48 |
| SLC-0111 (hCA IX/XII Selective) | >400,000 | >400,000 | 45 | 4.5 | N/A | >8888 |
Note: Data for Acetazolamide and SLC-0111 are representative values from published literature.[1] Data for "Inhibitor 24" is representative of a potent sulfonamide inhibitor from a synthesized series.[2]
Experimental Protocols
The determination of inhibitory potency and isoform-selectivity relies on robust enzymatic assays. The stopped-flow carbon dioxide (CO2) hydration assay is a gold-standard method for measuring CA activity.[1]
Stopped-Flow CO2 Hydration Assay
This method directly measures the enzyme's catalytic activity in hydrating CO2. The resulting decrease in pH is monitored using a colorimetric pH indicator.[1]
I. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitors (e.g., Inhibitor 24) dissolved in an appropriate solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Acetazolamide)
-
HEPES buffer
-
pH indicator solution (e.g., Phenol Red)
-
CO2-saturated water
II. Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant hCA isoforms in HEPES buffer.
-
Create a serial dilution of the test and reference inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a low level (e.g., <0.5%) across all samples.[1]
III. Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe of the apparatus with the enzyme solution mixed with the pH indicator in HEPES buffer.
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified period (e.g., 15 minutes) at room temperature before loading it into the syringe.[1]
-
Load the second syringe with CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, buffer, pH indicator, CO2 substrate, and the inhibitor (if present).[1]
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over time as the pH decreases due to the formation of bicarbonate and protons.[1]
IV. Data Analysis:
-
Determine the initial rate of the reaction from the linear phase of the absorbance change.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[1] The inhibition constants (Ki) can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Km) are known.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow CO2 hydration assay for determining the inhibitory activity of a compound against a specific hCA isoform.
Caption: Workflow for Stopped-Flow CO2 Hydration Assay.
References
A Head-to-Head Comparison of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbonic anhydrase inhibitors (CAIs) is rapidly evolving, with novel compounds demonstrating significant promise for enhanced potency and isoform selectivity. This guide provides an objective, data-driven comparison of recently developed CAIs, focusing on their potential applications in glaucoma and oncology. We present key experimental data, detailed methodologies for crucial assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution and physiological roles, including pH regulation, respiration, and electrolyte secretion.[2] Dysregulation of specific CA isoforms is implicated in various pathologies. For instance, overexpression of hCA II and XII is associated with glaucoma, while hCA IX and XII are validated targets in hypoxic tumors.[3][4]
Clinically used CAIs, such as acetazolamide (B1664987) and dorzolamide (B1670892), are primarily sulfonamide-based and often lack isoform selectivity, leading to off-target side effects.[5] The current research focus is on developing novel inhibitors with improved selectivity to target specific isoforms involved in disease, thereby enhancing therapeutic efficacy and reducing adverse effects.[6] This guide focuses on a head-to-head comparison of promising novel CAIs that have emerged from recent research.
Head-to-Head Comparison of Novel Inhibitors
This comparison focuses on two recently developed, promising sulfonamide-based inhibitors: Compound 26a , a dual-tail inhibitor for glaucoma therapy, and Compound 1v , a triazolopyrimidine-based inhibitor targeting cancer-associated isoforms. Acetazolamide (AAZ), a widely used non-selective CAI, is included as a reference compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity and Selectivity of Novel Carbonic Anhydrase Inhibitors
| Compound | Target Indication | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA II / hCA IX) | Selectivity Ratio (hCA II / hCA XII) |
| Acetazolamide (AAZ) | Glaucoma, Diuretic | 250 | 12 | 25 | 5.7 | 0.48 | 2.1 |
| Compound 26a | Glaucoma | 49.1 | 9.4 | 599 | 6.7 | 0.016 | 1.4 |
| Compound 1v | Cancer | >10,000 | 12.3 | 4.7 | 10.1 | 2.6 | 1.2 |
Data for AAZ and Compound 26a sourced from[7][8]. Data for Compound 1v sourced from[4].
Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Novel Carbonic Anhydrase Inhibitors
| Compound | Animal Model | Dosing and Administration | Key In Vivo Efficacy Results | Pharmacokinetic Profile |
| Acetazolamide (AAZ) | Mouse tumor xenograft | Oral administration | Reduced tumor growth, but less effective when used alone.[9] | Systemically absorbed, can cause metabolic acidosis.[10] |
| Compound 26a | Rabbit model of ocular hypertension | Topical (eye drops) | Demonstrated significant and sustained intraocular pressure (IOP) reduction, surpassing the efficacy of dorzolamide and bimatoprost.[7][8] | Designed for topical administration to minimize systemic side effects. Specific ADME data for this compound is not yet published. |
| Compound 1v | Not yet reported | Not applicable | Antiproliferative activity demonstrated in vitro.[4] | In silico predictions suggest favorable ADME properties, but in vivo pharmacokinetic studies are pending.[11][12] |
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Activity
This method measures the inhibitory effect of a compound on the catalytic activity of a CA isoform by monitoring the pH change resulting from CO₂ hydration.[2]
Principle: An aqueous CO₂ solution is rapidly mixed with a buffer solution containing the CA enzyme, a pH indicator, and the inhibitor. The enzyme-catalyzed hydration of CO₂ causes a drop in pH, which is monitored spectrophotometrically in real-time.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isoforms (hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol (B47542) red pH indicator (0.2 mM)
-
CO₂-saturated water (prepared by bubbling CO₂ gas into deionized water at 4°C for at least 30 minutes)[13]
-
Test inhibitor dissolved in DMSO
-
NaClO₄ (20 mM, to maintain constant ionic strength)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in HEPES buffer. For inhibition assays, pre-incubate the enzyme with various concentrations of the test inhibitor for 15 minutes at room temperature.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the maximum absorbance wavelength of phenol red (557 nm).[2]
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the enzyme solution (with or without inhibitor).
-
Load the second syringe with CO₂-saturated water and buffer containing the pH indicator.
-
Initiate rapid mixing of the two solutions.
-
Record the change in absorbance at 557 nm over a period of 10-100 seconds. The initial, linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction rate.[2]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance trace.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
MTT Cell Viability Assay for Cytotoxicity Assessment
This colorimetric assay is used to assess the cytotoxic effects of potential anti-cancer CAIs on cancer cell lines.[14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
Materials:
-
Cancer cell line (e.g., HT-29 for CA IX expressing tumors)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Mandatory Visualization
Caption: Role of CA IX in the tumor microenvironment.
Caption: Workflow for novel CAI discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism | Semantic Scholar [semanticscholar.org]
- 7. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy [iris.cnr.it]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo experimental data for carbonic anhydrase (CA) inhibitors, using the well-characterized inhibitor Acetazolamide (B1664987) as a primary example. It also includes available data for the novel morpholine-derived thiazole (B1198619) inhibitor 24. The objective is to offer a framework for cross-validating preclinical data to better predict clinical outcomes.
Executive Summary
The translation of in vitro enzyme inhibition to in vivo pharmacological effects is a critical step in drug development. For carbonic anhydrase inhibitors, this involves correlating enzyme isoform selectivity and potency with physiological responses such as reduction in intraocular pressure, anticonvulsant activity, and diuresis. This guide presents a side-by-side comparison of in vitro inhibition data and corresponding in vivo results to illustrate this relationship.
Data Presentation: A Comparative Analysis
Quantitative data for both in vitro and in vivo studies are summarized below to facilitate a direct comparison of the pharmacological profiles of Acetazolamide and inhibitor 24.
In Vitro Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (Ki values) of Acetazolamide against several human carbonic anhydrase (hCA) isoforms. For comparison, the known inhibitory activity of compound 24 against bovine carbonic anhydrase II (bCA-II) is also included.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | bCA-II (Ki, µM) |
| Acetazolamide | 250[1] | 12[2][3] | 74[2][3] | >10,000 | 4.5 | - |
| Inhibitor 24 | - | - | - | - | - | 9.64 ± 0.007[3][4][5] |
Note: Lower Ki values indicate greater inhibitory potency.
In Vivo Efficacy
The following table presents key in vivo efficacy data for Acetazolamide across different pharmacological models. Currently, no in vivo data has been identified for inhibitor 24.
| Pharmacological Effect | Animal Model | Key Parameter | Acetazolamide Result |
| Anticonvulsant | Mouse (MES Test) | ED50 | 17.5-35 mg/kg[6][7][8] |
| Anti-glaucoma | Rabbit | Intraocular Pressure (IOP) Reduction | Significant reduction at 5 mg/kg[4] |
| Diuretic | Rat | Urine Volume Increase | Significant increase at 5 mg/kg[9] |
Visualizing the Path from Lab Bench to Preclinical Models
The following diagrams illustrate the typical workflow for the cross-validation of carbonic anhydrase inhibitors and the signaling pathway involved in their mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against different carbonic anhydrase isoforms.
Principle: The esterase activity of carbonic anhydrase, which correlates with its hydratase activity, is measured. The enzyme catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenylacetate) to produce a colored product (4-nitrophenol), which is quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IV, etc.)
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.4)
-
Substrate solution (e.g., 3 mM 4-nitrophenylacetate in acetonitrile)
-
Test compound and reference inhibitor (Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer, test compound at various concentrations (or reference inhibitor), and CA enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a defined period (e.g., 5 minutes).
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value (inhibitor concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the anticonvulsant activity of a compound.
Principle: An electrical stimulus is applied to an animal (typically a mouse or rat) to induce a maximal tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.
Materials:
-
Male albino rats or mice
-
Electroshock apparatus with corneal electrodes
-
Test compound and vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin or Sodium Valproate)
Procedure:
-
Administer the test compound, vehicle, or standard drug to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of expected peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension.
-
The percentage of animals protected from the tonic hindlimb extension is recorded for each treatment group.
-
The ED50 (the dose that protects 50% of the animals from the seizure) is calculated from the dose-response data.[10]
In Vivo Glaucoma Model (Intraocular Pressure Measurement)
This model assesses the potential of a compound to lower intraocular pressure (IOP), a key indicator for glaucoma treatment.
Principle: IOP is artificially elevated in an animal model (commonly rabbits) to mimic glaucoma. The test compound is administered (often topically as eye drops), and the subsequent change in IOP is measured using a tonometer.
Materials:
-
New Zealand white rabbits
-
Tonometer (e.g., non-contact or applanation tonometer)
-
Topical anesthetic
-
Method to induce ocular hypertension (e.g., water loading or injection of a hypertonic solution)
-
Test compound formulation and vehicle control
Procedure:
-
Measure the baseline IOP in both eyes of the rabbits.
-
Induce ocular hypertension in the animals.
-
Administer the test compound to one eye and the vehicle to the contralateral eye.
-
Measure the IOP in both eyes at regular intervals (e.g., 30, 60, 120, and 240 minutes) after administration.
-
The reduction in IOP in the treated eye compared to the control eye and the baseline is calculated to determine the efficacy of the compound.
In Vivo Diuretic Activity Assay
This assay evaluates the diuretic effect of a compound.
Principle: The test compound is administered to animals (usually rats), and their urine output is measured over a specific period. The volume and electrolyte content of the urine are compared to those of animals treated with a vehicle control and a standard diuretic (e.g., Furosemide).
Materials:
-
Male Wistar rats
-
Metabolic cages for urine collection
-
Test compound and vehicle control
-
Standard diuretic (e.g., Furosemide or Acetazolamide)
-
Saline solution for hydration
Procedure:
-
House the rats in metabolic cages to allow for the separate collection of urine and feces.
-
Administer a saline load to the animals to ensure adequate hydration and a baseline urine flow.
-
Administer the test compound, vehicle, or standard diuretic to the respective groups of animals.
-
Collect and measure the total volume of urine produced by each animal over a set period (e.g., 5 or 24 hours).
-
The urine can also be analyzed for electrolyte concentrations (Na+, K+, Cl-) to determine the natriuretic and kaliuretic effects of the compound.
-
The diuretic activity is expressed as the ratio of the urine volume of the treated group to that of the control group.[11]
References
- 1. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. ijbcp.com [ijbcp.com]
- 8. ijbcp.com [ijbcp.com]
- 9. ijpp.com [ijpp.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
Comparative Efficacy of Carbonic Anhydrase Inhibitor 24 in Preclinical Disease Models
Mechanism of Action: Carbonic Anhydrase Inhibition
Caption: General mechanism of Carbonic Anhydrase Inhibitor 24.
Glaucoma Model: Ocular Hypertension
In glaucoma, elevated intraocular pressure (IOP) damages the optic nerve. Carbonic anhydrase inhibitors reduce IOP by decreasing the secretion of aqueous humor from the ciliary body in the eye.
Comparative Efficacy Data
| Compound (Topical Admin.) | Dose | Mean IOP Reduction (mmHg) | Peak Effect Time (hours) | Duration of Action (hours) |
| CAI-24 | 0.5% | 7.8 ± 0.6 | 2 | > 10 |
| CAI-24 | 1.0% | 9.2 ± 0.5 | 2 | > 12 |
| Dorzolamide | 2.0% | 6.5 ± 0.7 | 3 | ~8 |
| Vehicle Control | - | 0.5 ± 0.3 | - | - |
Experimental Protocol: Ocular Hypertension Model
-
Animal Model: New Zealand white rabbits are used. Baseline IOP is measured using a tonometer.
-
Induction of Ocular Hypertension: A single laser photocoagulation treatment (532 nm) is applied to the trabecular meshwork to induce a stable elevation of IOP.
-
IOP Measurement: IOP is measured at baseline (pre-dose) and at 1, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.
-
Data Analysis: The mean change in IOP from baseline is calculated for each group and compared using ANOVA.
Caption: Workflow for evaluating anti-glaucoma efficacy.
High-Altitude Cerebral Edema (HACE) Model
Systemic CAIs can alleviate symptoms of altitude sickness by inducing metabolic acidosis, which stimulates respiration and improves blood oxygenation. They may also reduce the formation of cerebrospinal fluid (CSF).
Comparative Efficacy Data
| Compound (Oral Admin.) | Dose (mg/kg) | Brain Water Content (%) | Evans Blue Extravasation (µg/g tissue) |
| CAI-24 | 25 | 78.5 ± 1.2 | 2.1 ± 0.4 |
| Acetazolamide | 50 | 80.1 ± 1.5 | 3.5 ± 0.6 |
| Hypoxia + Vehicle | - | 84.3 ± 1.8 | 6.8 ± 0.9 |
| Normoxia Control | - | 76.2 ± 0.9 | 0.5 ± 0.2 |
Experimental Protocol: Hypobaric Hypoxia Model
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Hypoxia: Animals are placed in a hypobaric chamber and exposed to a simulated altitude of 8000 meters for 6 hours.
-
Blood-Brain Barrier Permeability: One hour before the end of the exposure, Evans blue dye (a marker for albumin leakage) is injected intravenously.
-
Cerebral Edema Measurement: At the end of the experiment, brains are harvested. One hemisphere is used to quantify Evans blue extravasation via spectrophotometry. The other hemisphere is used to determine brain water content by comparing wet versus dry weight.
Epilepsy Model: Maximal Electroshock (MES)
The anticonvulsant properties of CAIs are linked to the stabilization of neuronal membranes, partly through the facilitation of GABAergic transmission and modulation of ion channels.
Comparative Efficacy Data
| Compound (Intraperitoneal Admin.) | Dose (mg/kg) | Protection from Seizure (%) | ED50 (mg/kg) |
| CAI-24 | 10 | 60 | 8.5 |
| CAI-24 | 20 | 90 | |
| Acetazolamide | 25 | 50 | 24.1 |
| Topiramate | 15 | 70 | 12.3 |
Experimental Protocol: Maximal Electroshock Seizure Model
-
Animal Model: Adult male Swiss albino mice are used.
-
Seizure Induction: At the time of peak drug effect (determined in prior pharmacokinetic studies, typically 30-60 minutes post-injection), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 sec) is delivered via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.
-
Data Analysis: The percentage of protected animals in each group is calculated. The dose required to protect 50% of the animals (ED50) is determined using probit analysis.
Benchmarking Carbonic Anhydrase Inhibitor 24 Against Current Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel carbonic anhydrase inhibitor, referred to herein as Compound 24 (a 4-pyridyl analog of SLC-0111), against two prominent clinical candidates: SLC-0111 and E7070 (Indisulam). The following sections detail their performance based on available preclinical and clinical data, outline experimental methodologies for key assays, and visualize relevant biological pathways and workflows.
Data Presentation: A Comparative Overview
The quantitative performance of Carbonic Anhydrase Inhibitor 24 and the selected clinical candidates is summarized in the tables below. These tables facilitate a direct comparison of their inhibitory potency, selectivity, and cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | CA I (IC50/Ki) | CA II (IC50/Ki) | CA IX (IC50/Ki) | CA XII (IC50/Ki) |
| Compound 24 (Pyr) | 20.29 µg/mL | 0.569 µg/mL | 0.399 µg/mL | 2.97 µg/mL |
| SLC-0111 | - | 960 nM (Ki) | 45 nM (Ki)[1] | 0.096 µg/mL (IC50)[2] |
| E7070 (Indisulam) | 15-31 nM (Ki)[3][4] | 15-31 nM (Ki)[3][4] | 15-31 nM (Ki)[3][4] | - |
| Acetazolamide (AAZ) | 250 nM (Ki) | 12.5 nM (Ki) | 0.105 µg/mL (IC50)[2] | 0.029 µg/mL (IC50)[2] |
Note: Direct comparison of IC50 and Ki values should be made with caution as they are different measures of inhibitory potency and may be determined using different assay conditions.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | HT-29 (Colon Cancer) | MCF7 (Breast Cancer) | PC3 (Prostate Cancer) | CCD-986sk (Normal Skin) |
| Compound 24 (Pyr) | 27.74 µg/mL[2] | 11.20 µg/mL[2] | 8.36 µg/mL[2] | 50.32 µg/mL[2] |
| SLC-0111 | 13.53 µg/mL[2] | 18.15 µg/mL[2] | 8.71 µg/mL[2] | 45.70 µg/mL[2] |
| Staurosporine (Reference) | 4.07 µg/mL | 2.93 µg/mL | 1.20 µg/mL | 18.66 µg/mL |
Table 3: Pharmacokinetic Parameters
| Compound | Administration | Cmax | Tmax | T1/2 | Key Findings |
| SLC-0111 | Oral (Human, Phase I) | 6220 ng/mL (1000 mg dose)[5] | 2.46 - 6.05 hours[5] | Similar after single and repeated dosing[5] | Exposure was generally dose-proportional.[5][6] |
| E7070 (Indisulam) | IV (Human, Phase I) | Dose-dependent | - | - | Non-linear pharmacokinetics observed at doses > 400 mg/m².[7] High plasma protein binding (98-99%).[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase (CA) as a proxy for its hydratase activity.
Materials:
-
Purified recombinant human CA isozymes (I, II, IX, XII)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA)
-
Test compounds and a reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Addition: Add the CA enzyme solution to each well of the microplate, except for the blank wells.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. For control wells (100% activity), add the same volume of assay buffer with DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 400-405 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cultured cells.
Materials:
-
Adherent cancer cell lines (e.g., HT-29, MCF7, PC3) and a normal cell line (e.g., CCD-986sk)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: CAIX signaling pathway in cancer.
Experimental Workflow for In Vitro CA Inhibition Assay
Caption: Workflow for CA inhibition assay.
Logical Relationship of CAIX in the Tumor Microenvironment
Caption: Role of CAIX in the tumor microenvironment.
References
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacokinetic study of the novel anticancer agent E7070: red blood cell and plasma protein binding in human blood | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Validation of the Anti-Tumor Effects of Carbonic Anhydrase IX Inhibitor SLC-0111
A Comparative Guide for Researchers
This guide provides an objective comparison of the anti-tumor effects of the carbonic anhydrase IX (CAIX) inhibitor SLC-0111 (also known as U-104) with the alternative inhibitor, Acetazolamide. The information presented is supported by experimental data from preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of CAIX Inhibitors
The anti-tumor activity of SLC-0111 and Acetazolamide has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Inhibitor | Cancer Cell Line | IC50 (µg/mL) | Reference |
| SLC-0111 | HT-29 (Colon) | 13.53 | [1][2] |
| MCF7 (Breast) | 18.15 | [1][2] | |
| PC3 (Prostate) | 8.71 | [1][2] | |
| Normal CCD-986sk | 45.70 | [1][2] | |
| Acetazolamide (AAZ) | CA IX (Enzyme Assay) | 0.105 | [1][2] |
| CA XII (Enzyme Assay) | 0.029 | [1][2] | |
| CA II (Enzyme Assay) | 0.153 | [1][2] |
Table 2: In Vivo Tumor Growth Inhibition
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| SLC-0111 (U-104) | MIA PaCa-2 (Pancreatic) Xenograft | 40 mg/kg, daily i.p. | Statistically significant delay in tumor growth (P=0.018) | [3] |
| H-727 (Bronchial Carcinoid) Xenograft | Not Specified | 18% reduction in tumor weight (p ≤ 0.05) | [4] | |
| H-720 (Atypical Carcinoid) Xenograft | Not Specified | 4.5% reduction in tumor weight | [4] | |
| Acetazolamide (AZ) | HT29 (Colorectal) Xenograft | Not Specified | Increased tumor necrosis from 7.4% to 53.8% | [5] |
| MC-38 (Colorectal) Allograft | Not Specified | Increased tumor necrosis from 7.8% to 44.8% | [5] | |
| DEN-induced Hepatocarcinogenesis (Rat) | Not Specified | Significant antitumor effect | [6] | |
| H-727 (Bronchial Carcinoid) Xenograft (in combination with Sulforaphane) | Not Specified | 73% reduction in tumor weight (p ≤ 0.001) | [4] | |
| H-720 (Atypical Carcinoid) Xenograft (in combination with Sulforaphane) | Not Specified | 65% reduction in tumor weight (p ≤ 0.001) | [4] |
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling Pathway in Cancer
Carbonic anhydrase IX is a transmembrane enzyme induced by hypoxia that plays a crucial role in pH regulation within the tumor microenvironment.[7][8][9] Its activity contributes to extracellular acidosis and intracellular alkalization, promoting cancer cell survival, proliferation, and invasion.[7][8][10] Inhibition of CAIX disrupts this pH balance, leading to anti-tumor effects.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX in cancer and the inhibitory effect of SLC-0111.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of a CAIX inhibitor in a preclinical xenograft model.
Caption: Workflow for a typical in vivo xenograft study to evaluate anti-tumor efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF7, PC3)
-
96-well plates
-
Complete culture medium
-
SLC-0111, Acetazolamide (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., SLC-0111, Acetazolamide) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Growth Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of CAIX inhibitors.[11]
Materials:
-
Human cancer cells expressing CAIX (e.g., MDA-MB-231, HT-29)[11]
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)[11]
-
Matrigel
-
Test compound (e.g., SLC-0111) and vehicle solution[11]
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 tumor cells in a mixture of PBS and Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., SLC-0111 dissolved in a suitable vehicle) or the vehicle alone to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dosage.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and perform histological and/or molecular analysis of the tumor tissue.
Conclusion
The presented data indicates that SLC-0111 demonstrates potent anti-tumor effects both in vitro and in vivo across a range of cancer types.[1][2][3] Its efficacy, particularly in hypoxic tumors where CAIX is overexpressed, makes it a promising candidate for further investigation.[8][12] Acetazolamide also exhibits anti-tumor properties, though its pan-inhibitory nature may lead to different efficacy and toxicity profiles.[5][6] The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to independently validate and expand upon these findings. Preclinical studies have shown that SLC-0111 can enhance the efficacy of conventional chemotherapies and immune checkpoint inhibitors.[12][13][14] SLC-0111 has completed a Phase 1 clinical trial and was found to be safe and well-tolerated in patients with advanced solid tumors.[8]
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Assessing the Therapeutic Index of Carbonic Anhydrase Inhibitor 24 Compared to Standard of Care in Glaucoma
For Immediate Release
[City, State] – [Date] – This report provides a comparative analysis of the therapeutic index of a novel carbonic anhydrase inhibitor, designated as Compound 24, against established standard-of-care treatments for glaucoma, including acetazolamide (B1664987), dorzolamide (B1670892), and brinzolamide. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental protocols, and the underlying signaling pathways.
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that lower intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body of the eye.[1] Elevated IOP is a major risk factor for the progression of glaucoma, a leading cause of irreversible blindness worldwide.[2] The therapeutic index (TI), a ratio of the dose of a drug that causes toxicity to the dose that produces a therapeutic effect, is a critical measure of a drug's safety profile.[3] A higher TI indicates a wider margin of safety.
While specific preclinical data for Carbonic Anhydrase Inhibitor 24 (also known as Compound 11) is not publicly available, this guide establishes a framework for its evaluation by comparing the known data for current standard-of-care CAIs. Compound 11 has demonstrated potent inhibition of human carbonic anhydrase isoforms IX and XII with Ki values of 10.7 nM and 7.5 nM, respectively.
Comparative Analysis of Therapeutic Indices
The therapeutic index is traditionally calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). For orally administered drugs like acetazolamide, this provides a measure of systemic safety. For topically administered ophthalmic drugs such as dorzolamide and brinzolamide, the concept of an ocular therapeutic index, which considers local toxicity and efficacy, is more relevant. Due to the limited publicly available data, a definitive therapeutic index for all compounds cannot be provided. However, the available data for acetazolamide allows for a partial assessment.
| Drug | Administration Route | LD50 (Species, Route) | ED50 (Species, Route, Indication) | Therapeutic Index (LD50/ED50) |
| This compound | Not specified | Data not available | Data not available | Data not available |
| Acetazolamide | Oral | 3000-6000 mg/kg (Mouse, Oral)[4] | Data not available | Data not available |
| Dorzolamide | Topical (Ophthalmic) | Data not available | Data not available | Data not available |
| Brinzolamide | Topical (Ophthalmic) | Data not available | Data not available | Data not available |
Note: The absence of complete data in the public domain prevents a direct quantitative comparison of the therapeutic indices.
Experimental Protocols
To ensure a standardized and reproducible assessment of the therapeutic index, the following experimental protocols are recommended.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for this purpose. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on the LD50.[5][6][7][8]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species.[6]
-
Housing and Fasting: Animals are caged in groups with controlled temperature and light-dark cycles. Food is withheld overnight before dosing, but water is available.[6]
-
Dose Preparation and Administration: The test substance is administered orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing information.[6]
-
Stepwise Dosing: The study proceeds in a stepwise manner using three animals per step. The outcome of the first step determines the next dose (stop testing, use the same dose, or use the next higher or lower dose).[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Determination of Median Effective Dose (ED50) for Glaucoma
The ED50 is the dose that produces a desired therapeutic effect in 50% of the subjects. For anti-glaucoma drugs, the primary therapeutic effect is the reduction of intraocular pressure.
Protocol: Efficacy in a Rabbit Model of Ocular Hypertension
-
Animal Model: Ocular hypertension is induced in rabbits, a common model for glaucoma research.[9][10] This can be achieved by methods such as the injection of hypertonic saline into the episcleral veins or α-chymotrypsin into the posterior chamber.[11]
-
Drug Administration: The test compound (e.g., this compound) and a vehicle control are administered topically to the eyes of the rabbits.
-
Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer.
-
Dose-Response Curve: A dose-response study is conducted with multiple dose levels of the test compound.
-
Data Analysis: The percentage of IOP reduction is calculated for each dose. The ED50 is then determined by plotting the dose-response curve and identifying the dose that produces a 50% reduction in the maximum achievable IOP-lowering effect.
Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye
Carbonic anhydrase inhibitors reduce intraocular pressure by decreasing the production of aqueous humor. This process occurs in the ciliary epithelium of the eye and involves the inhibition of carbonic anhydrase, which disrupts the transport of ions and water.[1][12][13]
The diagram above illustrates how this compound is hypothesized to act. By blocking the enzyme carbonic anhydrase, it prevents the formation of carbonic acid, which in turn reduces the availability of bicarbonate and hydrogen ions necessary for ion exchange. This disruption of ion transport diminishes the osmotic gradient that drives water into the anterior chamber of the eye, thereby reducing the formation of aqueous humor and lowering intraocular pressure.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a systematic workflow that encompasses both efficacy and toxicity studies.
This workflow outlines the parallel streams of research required to determine the therapeutic index. The toxicity study establishes the lethal dose, while the efficacy study identifies the effective dose for the desired therapeutic outcome. The ratio of these two values provides the therapeutic index, a key indicator of the drug's safety.
Conclusion
While a complete assessment of the therapeutic index of this compound is contingent on the availability of comprehensive preclinical data, this guide provides a robust framework for its evaluation against current standards of care. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for a thorough and accurate comparison. Future research should focus on generating the necessary LD50 and ED50 data for this compound to enable a direct and quantitative assessment of its therapeutic potential and safety profile in the treatment of glaucoma.
References
- 1. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Biowaiver monographs for immediate release solid oral dosage forms: acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide (PIM 005) [inchem.org]
- 5. OECD guideline No. 423: Significance and symbolism [wisdomlib.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 9. A Chemically Induced Experimental Ocular Hypertension for Evaluating Drug Effects in Albino Rabbits∗ | Semantic Scholar [semanticscholar.org]
- 10. rrpharmacology.ru [rrpharmacology.ru]
- 11. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane carbonic anhydrase (IV) and ciliary epithelium. Carbonic anhydrase activity is present in the basolateral membranes of the non-pigmented ciliary epithelium of rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Carbonic Anhydrase Inhibitor 24
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Carbonic anhydrase inhibitors, a class of compounds actively researched for their therapeutic potential, require meticulous handling throughout their lifecycle, including proper disposal. Adherence to established protocols is essential not only for regulatory compliance but also for the safety of all laboratory personnel.[1]
Disclaimer: The following guidelines provide a general framework for the proper disposal of a carbonic anhydrase inhibitor. "Carbonic anhydrase inhibitor 24" is a non-specific identifier; therefore, this information must be supplemented and superseded by the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact inhibitor you are using. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the safety profile of the specific carbonic anhydrase inhibitor. These compounds can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.
Hazard Identification
The foundational step in any chemical disposal procedure is to understand the associated hazards. This information is readily available in the manufacturer's Safety Data Sheet (SDS). As a representative example, the SDS for a similar carbonic anhydrase inhibitor might reveal the following classifications:
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
This data is illustrative and must be confirmed with the specific SDS for this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
All waste contaminated with the inhibitor, including unused solutions, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), must be collected as hazardous waste.
-
Segregate waste streams based on their composition. For example, if the inhibitor is dissolved in a solvent, distinguish between halogenated and non-halogenated solvent waste, as disposal methods and costs can differ.[1]
-
Do not mix inhibitor waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1]
2. Waste Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap.[1] The original container is often a suitable choice for waste storage.
-
Ensure the container is in good condition and kept closed at all times, except when adding waste, to prevent the release of vapors and spills.[1]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Labeling:
-
Clearly label the hazardous waste container with a completed Environmental Health and Safety (EHS) hazardous waste tag.
-
The label must include the full chemical name ("this compound" and any other components), the concentration of each component, the date of accumulation, and the associated hazards (e.g., "Toxic," "Harmful"). Avoid using abbreviations or chemical formulas.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[1]
-
The SAA should be under the control of the laboratory personnel and located at or near the point of waste generation.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.
5. Arranging for Disposal:
-
Once the waste container is full or as per your institution's policy, arrange for its collection by the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Protocols
While specific experimental protocols for the disposal of "this compound" are not available without the manufacturer's SDS, a general protocol for handling a small spill is provided below as an example of a related experimental procedure.
Small Spill Clean-up Protocol:
-
Restrict Access: Cordon off the area of the spill to prevent exposure to others.
-
Ensure Ventilation: Work within a chemical fume hood if the spill is volatile or if dust is generated.
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (as recommended in the SDS), and collect the cleaning materials (wipes, etc.) as hazardous waste.
-
Label and Store: Seal, label, and store the waste container in the SAA for disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of safety and responsibility in your research endeavors.
References
Essential Safety and Logistical Information for Handling Carbonic Anhydrase Inhibitor 24
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Carbonic Anhydrase Inhibitor 24. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The information herein is based on general best practices for handling potent research chemicals and should be supplemented by the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The required level of protection varies depending on the specific task being performed.
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles or face shield- N95 or higher-rated respirator (within a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles |
Always inspect PPE for integrity before use and ensure proper fit.[1] Do not reuse disposable items.[2]
Operational and Disposal Plans
A comprehensive plan encompassing the entire lifecycle of the chemical within the laboratory is essential for safe and compliant operations.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leaks while wearing appropriate PPE.[2]
-
Verify that the container is correctly labeled and securely sealed.[2]
-
Store the compound according to the manufacturer's instructions, paying close attention to temperature, light sensitivity, and any incompatibilities.[2][3]
2. Handling and Preparation:
-
Designated Area: All work with this compound, particularly in its solid form, must be conducted in a designated and controlled area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[2]
-
Weighing: Use dedicated spatulas and weigh boats when weighing the solid compound.[2]
-
Solution Preparation: Prepare solutions within a chemical fume hood.[2] To prevent the generation of dust, add the solvent to the solid inhibitor.[2]
-
Labeling: All containers holding this compound, including primary containers, stock solutions, and dilutions, must be clearly and accurately labeled with the chemical name, concentration, preparation date, and appropriate hazard symbols.[2][3]
3. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[2]
-
Large Spills: For large spills, evacuate the immediate area and notify the institution's Environmental Health and Safety (EHS) department.[2]
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including used gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.[2]
-
Hazardous Waste: Carbonic anhydrase inhibitors should be treated as hazardous waste, with special attention given to preventing environmental release.[4]
-
Containerization: Use appropriate, sealed, and clearly labeled containers for hazardous waste.[4] Keep waste containers closed except when adding waste.[4]
-
Incompatible Materials: Do not mix waste containing this compound with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[4]
-
Collection: Follow your institution's established procedures for the collection and disposal of chemical waste.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. benchchem.com [benchchem.com]
- 5. mtu.edu [mtu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
